dGTP
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZLUGHYHWQIW-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948499 | |
| Record name | 2′-Deoxyguanosine 5′-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid | |
| Record name | Deoxyguanosine triphosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13632 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | dGTP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2564-35-4, 93919-41-6 | |
| Record name | dGTP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyguanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyguanosine-5'-Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2′-Deoxyguanosine 5′-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEOXYGUANOSINE TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2O37Y44Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dGTP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001440 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the dGTP Biosynthesis Pathway in Prokaryotes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deoxyguanosine triphosphate (dGTP) is an essential precursor for DNA synthesis and repair in all organisms. In prokaryotes, the biosynthesis of this compound is a tightly regulated process, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in prokaryotes, with a focus on the key enzymes, regulatory mechanisms, and potential for therapeutic intervention. We present available quantitative data on enzyme kinetics, detailed experimental methodologies for key assays, and a visual representation of the pathway to facilitate a deeper understanding of this critical cellular process.
The Core this compound Biosynthesis Pathway
The synthesis of this compound in prokaryotes primarily proceeds through a de novo pathway, starting from guanosine diphosphate (GDP). The pathway involves two key enzymatic steps:
-
Reduction of GDP to dGDP: This reaction is catalyzed by ribonucleotide reductase (RNR) , a crucial enzyme that converts all four ribonucleoside diphosphates (or triphosphates in some classes) to their corresponding deoxyribonucleoside diphosphates.[1] The reaction involves the removal of the 2'-hydroxyl group from the ribose sugar moiety in a radical-mediated process.[1]
-
Phosphorylation of dGDP to this compound: The subsequent phosphorylation of deoxyguanosine diphosphate (dGDP) to the final product, this compound, is carried out by nucleoside diphosphate kinase (NDK) . This enzyme facilitates the transfer of a phosphate group from a donor, typically ATP, to dGDP.
An alternative salvage pathway can also contribute to this compound pools, where deoxyguanosine is phosphorylated to dGMP by deoxyguanosine kinase, followed by two subsequent phosphorylation steps to yield this compound. However, the de novo pathway is the primary route for synthesizing the bulk of dNTPs required for DNA replication.
Key Enzymes and Regulation
Ribonucleotide Reductase (RNR)
Prokaryotic RNRs are classified into three main classes (I, II, and III) based on their cofactors and oxygen requirement. Class I RNRs, found in many aerobic bacteria like E. coli, are composed of two subunits, α2 (NrdA) and β2 (NrdB), and utilize a tyrosyl radical for catalysis.[2] The activity and substrate specificity of RNR are intricately regulated by the allosteric binding of nucleotide effectors.[3] ATP binding to the activity site generally activates the enzyme, while dATP binding is inhibitory, providing a negative feedback mechanism.[3] The specificity of the enzyme for its four substrates (ADP, GDP, CDP, UDP) is modulated by the binding of dNTPs to a separate specificity site.[3] For instance, the binding of dTTP promotes the reduction of GDP to dGDP.[3]
Guanylate Kinase (GMK)
While NDK is the primary enzyme for the final phosphorylation step, guanylate kinase (GMK) , which phosphorylates GMP to GDP, also plays a crucial role in the overall guanine nucleotide metabolism.[4] In many bacteria, particularly Firmicutes, GMK is a key target for the stringent response alarmone, guanosine pentaphosphate (ppGpp).[5] ppGpp competitively inhibits GMK, thereby controlling the flux of guanine nucleotides towards GTP and this compound biosynthesis during periods of nutritional stress.[5] This regulation highlights a critical control point in the pathway.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the prokaryotic this compound biosynthesis pathway. It is important to note that kinetic parameters can vary significantly between different species and under different experimental conditions.
Table 1: Kinetic Parameters of Prokaryotic Guanylate Kinase (GMK)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Inhibitor | Ki (µM) |
| Bacillus subtilis | GMP | 73 | - | - | pppGpp | 13.5 ± 2.1 |
Data extracted from literature.[5] A dash (-) indicates data not available in the cited source.
Table 2: Activity of E. coli Class Ia Ribonucleotide Reductase (NrdA/B) with GDP as a Substrate under different effector conditions.
| Activity Effector | Specificity Effector | Activity (nmol dGDP/mg NrdA/min) |
| ATP | dTTP | ~3500 |
| ATP | This compound | ~1500 |
| ATP | dATP | ~500 |
Data estimated from graphical representations in cited literature.[6] The values represent the approximate activity and are intended for comparative purposes.
Experimental Protocols
Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)
This protocol provides a highly sensitive and versatile method for quantifying RNR activity with any or all of the four substrates simultaneously.[1][6][7]
Materials:
-
Purified RNR enzyme (e.g., E. coli NrdA and NrdB)
-
Ribonucleoside diphosphates (CDP, UDP, GDP, ADP) stock solutions
-
Allosteric effectors (ATP, dATP, dTTP, this compound) stock solutions
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Calf Intestinal Phosphatase (CIP)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, Trx, TrxR, NADPH, the desired ribonucleotide substrate(s), and allosteric effectors.
-
Reaction Initiation: Initiate the reaction by adding the RNR enzyme (e.g., a pre-incubated complex of NrdA and NrdB for Class I RNRs).
-
Time-course Sampling: At defined time points (e.g., 0, 30, 60, 90, 120 seconds), withdraw aliquots of the reaction and immediately quench the reaction by heating at 95°C for 3 minutes.[7]
-
Dephosphorylation: To each quenched sample, add CIP and incubate at 37°C for 1-2 hours to dephosphorylate the dNDP products to their corresponding deoxynucleosides (dC, dU, dG, dA).[7]
-
Sample Preparation for LC-MS/MS: Filter the samples through a 0.2 µm filter before transferring to autosampler vials.
-
LC-MS/MS Analysis: Analyze the samples using a suitable LC-MS/MS method to separate and quantify the deoxynucleoside products. Generate standard curves for each deoxynucleoside to allow for accurate quantification.
-
Data Analysis: Calculate the rate of product formation (nmol/min/mg of enzyme) from the linear phase of the time course.
Purification of Recombinant Prokaryotic Guanylate Kinase
This is a general protocol for the purification of His-tagged recombinant guanylate kinase from E. coli. Optimization may be required for specific constructs and expression levels.
Materials:
-
E. coli expression strain harboring the guanylate kinase expression vector.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE materials.
Procedure:
-
Expression: Grow the E. coli culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Equilibrate the Ni-NTA column with Lysis Buffer (without lysozyme and PMSF). Load the clarified lysate onto the column.
-
Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged guanylate kinase with Elution Buffer. Collect fractions.
-
Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and a typical experimental workflow.
Caption: The core de novo this compound biosynthesis pathway in prokaryotes.
Caption: A generalized experimental workflow for enzyme characterization.
Conclusion and Future Directions
The this compound biosynthesis pathway is a fundamental process in prokaryotic physiology and represents a validated target for antimicrobial drug development. The key enzymes, ribonucleotide reductase and guanylate kinase, are subject to complex regulatory mechanisms that ensure a balanced supply of deoxyribonucleotides for DNA replication. While significant progress has been made in understanding this pathway, further research is needed to obtain a more comprehensive set of quantitative kinetic data for these enzymes across a broader range of pathogenic bacteria. Such data will be invaluable for the design and optimization of novel inhibitors. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this essential pathway and contribute to the development of next-generation antibiotics.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 2. Ribonucleotide Reductases – Drennan Lab [drennan.mit.edu]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. uniprot.org [uniprot.org]
- 5. Purification and properties of guanylate kinase from Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deoxyguanosine Triphosphate: From Discovery to a Cornerstone of Molecular Biology
An In-depth Technical Guide on the Core of DNA Synthesis
Introduction
Deoxyguanosine triphosphate (dGTP), a fundamental building block of deoxyribonucleic acid (DNA), holds a pivotal role in the continuity of life. Its discovery and the subsequent elucidation of its function were critical milestones in the development of molecular biology and biotechnology. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its isolation, chemical and enzymatic synthesis, and the key experiments that established its role in DNA replication. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this essential nucleotide.
Early Discovery and Isolation
While the discovery of DNA dates back to Friedrich Miescher in 1869, the identification and isolation of its constituent deoxyribonucleoside triphosphates, including this compound, occurred much later. In the mid-20th century, advancements in biochemical techniques allowed for the separation and characterization of these crucial molecules.
Early methods for the isolation of nucleotides from tissues involved acid extraction followed by separation techniques such as paper chromatography and, later, ion-exchange chromatography. These methods, while rudimentary by modern standards, were instrumental in the initial identification of this compound and its counterparts.
Experimental Protocol: Isolation of Deoxyribonucleotides from Tissues (circa 1950s)
The following protocol is a generalized representation of the methods used in the 1950s for the isolation of deoxyribonucleotides.
-
Tissue Homogenization: A sample of animal tissue (e.g., calf thymus) was homogenized in a cold acid solution, typically perchloric acid or trichloroacetic acid, to precipitate nucleic acids and proteins.
-
Nucleic Acid Extraction: The resulting precipitate was then treated to separate DNA from RNA and proteins. This often involved alkaline hydrolysis to degrade RNA, followed by further acid precipitation of the DNA.
-
DNA Hydrolysis: The purified DNA was then subjected to enzymatic or chemical hydrolysis to break it down into its constituent deoxyribonucleotides.
-
Chromatographic Separation: The resulting mixture of deoxyribonucleoside monophosphates was separated using paper chromatography or ion-exchange chromatography. For paper chromatography, a solvent system was used to separate the nucleotides based on their differential partitioning between the stationary paper phase and the mobile solvent phase. In ion-exchange chromatography, a charged resin was used to separate the nucleotides based on their charge.
-
Identification: The separated nucleotides were identified by comparing their chromatographic mobility to known standards and by their characteristic ultraviolet (UV) absorption spectra.
Chemical Synthesis of this compound
The chemical synthesis of this compound was a significant achievement that provided researchers with a pure and reliable source of this critical reagent. The work of H. Gobind Khorana and his colleagues in the 1950s and 1960s on the chemical synthesis of oligonucleotides laid the groundwork for these methods.[1] Khorana's group developed methods for the chemical phosphorylation of nucleosides, which were adapted for the synthesis of this compound.
Experimental Protocol: Chemical Synthesis of this compound (Generalized from 1950s Methods)
-
Protection of Deoxyguanosine: The amino and hydroxyl groups of the deoxyguanosine starting material were protected to prevent unwanted side reactions during phosphorylation.
-
Phosphorylation: The protected deoxyguanosine was then phosphorylated at the 5'-hydroxyl position.
-
Conversion to Triphosphate: The resulting deoxyguanosine monophosphate was then converted to the triphosphate form.
-
Deprotection and Purification: Finally, the protecting groups were removed, and the this compound was purified using techniques such as ion-exchange chromatography.
Elucidation of the Biological Role of this compound: The Work of Arthur Kornberg
The definitive demonstration of the biological role of this compound came from the groundbreaking work of Arthur Kornberg and his team in the 1950s. Their research on the enzymatic synthesis of DNA in E. coli extracts not only led to the discovery of DNA polymerase I but also unequivocally established the requirement of all four deoxyribonucleoside triphosphates (dATP, dCTP, this compound, and dTTP) as the precursors for DNA replication.[2][3][4]
Kornberg's experiments, for which he was awarded the Nobel Prize in Physiology or Medicine in 1959, showed that in a cell-free system, the synthesis of new DNA required a DNA template, the DNA polymerase enzyme, magnesium ions, and all four dNTPs.[5][6] The omission of any one of these components resulted in a dramatic decrease in DNA synthesis.
Quantitative Data from Kornberg's DNA Polymerase Assay
The following table summarizes the essential requirements for DNA synthesis as demonstrated in Kornberg's 1958 paper in the Journal of Biological Chemistry. The data illustrates the necessity of each component, including this compound, for the reaction to proceed efficiently.
| Reaction Mixture Components | DNA Synthesis (µµmoles of labeled dNTP incorporated) |
| Complete System (dATP, dCTP, this compound, dTTP, DNA template, DNA polymerase, Mg2+) | 3300 |
| Omit this compound | 10 |
| Omit dATP | 10 |
| Omit dCTP | 10 |
| Omit dTTP | <10 |
| Omit DNA Template | <10 |
| Omit DNA Polymerase | 0 |
| Omit Mg2+ | <10 |
Data is representative of the findings in Kornberg's early publications.
Metabolic Pathways of this compound Synthesis
Cells synthesize this compound through two primary pathways: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This pathway synthesizes purine nucleotides from simpler precursor molecules. The purine ring is built up on a ribose-5-phosphate scaffold, ultimately leading to the formation of inosine monophosphate (IMP). IMP is then converted to guanosine monophosphate (GMP), which is subsequently phosphorylated to guanosine diphosphate (GDP) and then guanosine triphosphate (GTP). Finally, ribonucleotide reductase reduces GDP to deoxyguanosine diphosphate (dGDP), which is then phosphorylated to this compound.
-
Salvage Pathway: This pathway recycles purine bases and nucleosides from the degradation of nucleic acids. Free guanine can be converted to GMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Deoxyguanosine can be phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase.
Below is a diagram illustrating the key steps in the de novo and salvage pathways leading to this compound synthesis.
Caption: De novo and salvage pathways for this compound synthesis.
Experimental Workflow: Kornberg's DNA Polymerase Assay
The following diagram outlines the key steps in Arthur Kornberg's in vitro DNA synthesis experiment that demonstrated the requirement for this compound.
References
- 1. US6504021B2 - Ion exchange method for DNA purification - Google Patents [patents.google.com]
- 2. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quantitative analysis of deoxypentose nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxyguanosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. What Is Deoxyguanosine Triphosphate (this compound)? [excedr.com]
- 6. Protection-free One-pot Synthesis of 2′-Deoxynucleoside 5′-Triphosphates and DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Blueprint: Unveiling the Non-Canonical Cellular Functions of dGTP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deoxyguanosine triphosphate (dGTP), a fundamental building block of DNA, has long been primarily recognized for its canonical role in DNA replication and repair. However, emerging research has illuminated a fascinating and complex landscape of non-canonical this compound functions that extend far beyond its role as a simple precursor for DNA synthesis. This technical guide delves into these alternative cellular roles of this compound, providing a comprehensive overview of its involvement in critical processes such as innate immunity, mitochondrial function, and allosteric regulation of enzymes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target these novel functions of this compound for therapeutic intervention.
This compound as a Key Allosteric Regulator of SAMHD1 in Innate Immunity
One of the most significant non-canonical functions of this compound is its role as a potent allosteric activator of the sterile alpha motif and HD-domain-containing protein 1 (SAMHD1). SAMHD1 is a dNTP triphosphohydrolase that plays a crucial role in the innate immune system by maintaining low intracellular deoxynucleoside triphosphate (dNTP) pools, thereby restricting the replication of retroviruses like HIV-1 in non-dividing cells such as macrophages and dendritic cells.[1][2][3][4]
The activation of SAMHD1 is a highly regulated process. In its inactive state, SAMHD1 exists as a monomer or dimer. The binding of this compound (or GTP) to an allosteric site (A1) promotes the formation of a stable, catalytically active tetramer.[1][2][5] A second, non-specific allosteric site (A2) can be occupied by any dNTP, further stabilizing the active tetrameric conformation.[2][5] This this compound-induced tetramerization leads to a conformational change in the enzyme's catalytic pocket, enabling it to efficiently hydrolyze all four canonical dNTPs into their corresponding deoxynucleosides and inorganic tripolyphosphate.[1][4][6]
This elegant allosteric mechanism allows the cell to sense and respond to fluctuations in dNTP levels. When dNTP concentrations are low, SAMHD1 remains inactive. However, as dNTP levels rise, this compound binding triggers SAMHD1 activation, leading to the degradation of dNTPs and maintaining a state of low dNTP concentration that is hostile to viral replication.[1][2][4]
Quantitative Data on SAMHD1 Regulation by this compound
The following table summarizes key quantitative parameters related to the allosteric activation and catalytic activity of SAMHD1 and its homologs.
| Parameter | Organism/Enzyme | Condition | Value | Reference |
| kcat | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 2.6 ± 0.1 s-1 | [3] |
| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 3.8 ± 0.1 s-1 | [3] | |
| Human SAMHD1 | dTTP as substrate | 4.6 ± 0.2 s-1 | [5] | |
| KM | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 390 ± 30 µM | [3] |
| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 224 ± 9 µM | [3] | |
| Human SAMHD1 | dTTP as substrate | 20.1 ± 1.6 µM | [5] | |
| Hill Coefficient (nH) | Leeuwenhoekiella blandensis SAMHD1 homolog | This compound only | 1.7 ± 0.1 | [3] |
| Leeuwenhoekiella blandensis SAMHD1 homolog | + 500 µM dATP | 2.2 ± 0.1 | [3] | |
| Kact | Human SAMHD1 | GTP as activator | 0.03 ± 0.01 mM | [5] |
| Relative Binding Affinity (Allo-site 2) | Human SAMHD1 | dATP > this compound > dTTP > dCTP | [7] |
Signaling Pathway of SAMHD1 Activation
Figure 1: Allosteric activation of SAMHD1 by this compound leading to dNTP hydrolysis.
The Role of this compound in Mitochondrial Function and Homeostasis
Beyond its role in the cytoplasm and nucleus, this compound plays a significant part in mitochondrial health. Mitochondria contain their own DNA (mtDNA) and require a balanced supply of dNTPs for its replication and repair. Disruptions in mitochondrial dNTP pools are linked to a group of severe genetic disorders known as mitochondrial DNA maintenance disorders.[8][9]
Interestingly, studies have revealed that this compound is often the most abundant deoxynucleoside triphosphate within the mitochondria of various tissues, including the mouse brain and liver.[7] A substantial portion of this mitochondrial this compound is found to be tightly bound to NDUFA10, a subunit of the respiratory chain's Complex I.[7] The NDUFA10 subunit possesses a deoxyribonucleoside kinase-like domain, and mutations in this domain that reduce this compound binding capacity lead to a significant decrease in the mitochondrial this compound content.[7] This suggests a novel mechanism for regulating the availability of this compound within the mitochondria, potentially linking the metabolic state of the cell, as reflected by respiratory chain activity, to mtDNA maintenance.[7]
Quantitative Data on Mitochondrial dNTP Pools
The following table provides an example of dNTP concentrations found in different cellular compartments.
| Nucleotide | Compartment | Cell Type/Tissue | Concentration (pmol/106 cells or fmol) | Reference |
| dATP | Intracellular | Leukemia Cell Lines | 1 - 10 | [10] |
| dCTP | Intracellular | Leukemia Cell Lines | 1 - 5 | [10] |
| This compound | Intracellular | Leukemia Cell Lines | (this compound/ATP composite) | [10] |
| dTTP | Intracellular | Leukemia Cell Lines | 4 - 18 | [10] |
| This compound | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |
| dCTP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |
| dTTP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |
| dATP | HPLC-MS/MS LLOQ | - | 62.5 fmol | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular dNTP Pools by HPLC-MS/MS
This method allows for the sensitive and direct quantification of intracellular dNTPs.
1. dNTP Extraction:
-
For adherent cells, wash the cell monolayer twice with PBS.
-
Lyse the cells by adding ice-cold 65% methanol (100 µl per 1x106 cells).
-
Scrape the cells and collect the lysate. Wash the plate with an additional 100 µl of cold 65% methanol to ensure complete recovery.
-
For non-adherent cells, wash the cell pellet with PBS and resuspend in ice-cold 65% methanol.
-
Vigorously vortex the samples for 2 minutes.
-
Incubate at 95°C for 3 minutes to completely lyse the cells.
-
Chill on ice for 1 minute.
-
Centrifuge at 14,000 RPM for 3 minutes and transfer the supernatant to a new tube.
-
Dry the samples using a speed vacuum concentrator.[1]
2. HPLC-MS/MS Analysis:
-
Reconstitute the dried dNTP samples in a suitable buffer (e.g., mobile phase A).
-
Chromatographic separation is achieved using a porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1x50mm, 3µm).[8]
-
A gradient elution is performed using a mobile phase consisting of ammonium acetate in water (pH 9.5 with ammonium hydroxide) and acetonitrile with ammonium hydroxide.[8]
-
The eluent is analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify each dNTP.
-
Calibration curves are generated using external standards of known dNTP concentrations ranging from femtomoles to picomoles.[2][8]
SAMHD1 dGTPase Activity Assay (Enzyme-Coupled Malachite Green Assay)
This high-throughput colorimetric assay indirectly measures SAMHD1 activity.[11][12]
1. Principle:
-
SAMHD1 hydrolyzes dNTPs to deoxynucleosides and inorganic tripolyphosphate (PPPi).
-
An inorganic pyrophosphatase is added to the reaction to convert PPPi into three molecules of inorganic phosphate (Pi).
-
The amount of Pi produced is quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[11][12]
2. Reaction Setup (384-well plate format):
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Add recombinant SAMHD1 protein to the wells.
-
Add the this compound activator and the dNTP substrate.
-
Add inorganic pyrophosphatase.
-
Incubate the reaction at 37°C for a defined period.
3. Detection:
-
Stop the reaction and add the malachite green reagent.
-
After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., ~620-650 nm).
-
The amount of Pi, and therefore the SAMHD1 activity, is determined by comparing the absorbance to a standard curve of known phosphate concentrations.
Workflow for dNTP Quantification and SAMHD1 Activity Assay
Figure 2: Experimental workflows for dNTP quantification and SAMHD1 activity measurement.
Concluding Remarks
The exploration of this compound's cellular functions beyond its established role in DNA replication has opened up new avenues of research and therapeutic development. Its critical role as an allosteric activator of SAMHD1 highlights a sophisticated mechanism of cellular self-defense against viral pathogens and the maintenance of genomic integrity. Furthermore, the intricate relationship between this compound, mitochondrial function, and disease underscores the importance of balanced nucleotide metabolism throughout the cell. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate these non-canonical roles. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies targeting a range of diseases, from viral infections and autoimmune disorders to mitochondrial diseases and cancer.
References
- 1. med.emory.edu [med.emory.edu]
- 2. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 3. High-resolution structures of the SAMHD1 dGTPase homolog from Leeuwenhoekiella blandensis reveal a novel mechanism of allosteric activation by dATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of SAMHD1 Thr592 increases C-terminal domain dynamics, tetramer dissociation and ssDNA binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Allosteric Activation of SAMHD1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Enzyme-Coupled Activity Assay to Probe Small Molecule Interaction with the dNTPase SAMHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput Enzyme-Coupled Assay for SAMHD1 dNTPase - PMC [pmc.ncbi.nlm.nih.gov]
Deoxyguanosine Triphosphate (dGTP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyguanosine triphosphate (dGTP) is a fundamental building block for life, playing an indispensable role as one of the four deoxyribonucleoside triphosphates (dNTPs) required for the synthesis of DNA.[1][2][3] This document provides an in-depth exploration of the biochemical properties of this compound, its metabolic pathways, and its critical functions within the cell. Furthermore, it details established experimental protocols for its quantification and the assessment of its utilization by DNA polymerases, offering a vital resource for professionals in research and drug development.
The integrity of cellular processes hinges on the precise regulation of this compound levels. Both an excess and a deficit of this compound can lead to genomic instability, mutagenesis, and cell cycle arrest, highlighting its importance in maintaining cellular homeostasis.[1][4] An understanding of the biochemistry of this compound is therefore paramount for a wide range of applications, from the development of novel antiviral and anticancer therapies to the optimization of molecular biology techniques such as the polymerase chain reaction (PCR) and DNA sequencing.[1][2]
Biochemical Properties of this compound
Deoxyguanosine triphosphate is a purine nucleotide composed of three key components: the nitrogenous base guanine, a deoxyribose sugar, and a triphosphate group attached to the 5' carbon of the sugar.[2][5] The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is the defining feature that distinguishes it from its ribonucleotide counterpart, guanosine triphosphate (GTP).[2][5]
Physicochemical Characteristics
The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₅O₁₃P₃ | [2][3] |
| Molar Mass | 507.181 g/mol | [2][3] |
| CAS Number | 2564-35-4 | [2][3] |
| Appearance | White to off-white powder (trisodium salt) | [6] |
| Solubility | Soluble in water | N/A |
Cellular Concentrations of this compound
The intracellular concentration of this compound is tightly regulated and varies depending on the cell type and the phase of the cell cycle, peaking during the S phase to accommodate the demands of DNA replication.[1] Imbalances in the dNTP pool are associated with various pathologies, including cancer and metabolic diseases.[4]
| Cell Type | This compound Concentration (pmol/10⁶ cells) | Reference |
| Normal Human Bone Marrow Cells | 0.4 | [3] |
| PHA-stimulated Human Lymphocytes (72h) | 1.9 | [3] |
| Human HL-60 Promyelocytic Leukemia Cells (untreated) | Below detection limit of the cited method | [4] |
The Role of this compound in Cellular Metabolism
This compound is a central molecule in purine metabolism, being synthesized through both de novo and salvage pathways and ultimately serving as a substrate for DNA polymerases.
This compound Synthesis and Degradation Pathways
The synthesis of this compound begins with inosine monophosphate (IMP), a key intermediate in the de novo purine biosynthesis pathway. Through a series of enzymatic reactions, IMP is converted to guanosine monophosphate (GMP), which is then phosphorylated to guanosine diphosphate (GDP) and subsequently to guanosine triphosphate (GTP). The enzyme ribonucleotide reductase then reduces GDP to deoxyguanosine diphosphate (dGDP), which is finally phosphorylated to this compound.
Alternatively, this compound can be generated through the salvage pathway, which recycles pre-existing bases and nucleosides from the degradation of nucleic acids. Deoxyguanosine can be phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which then enters the same phosphorylation cascade as in the de novo pathway to form this compound.
The degradation of this compound involves its dephosphorylation to dGMP, followed by the removal of the phosphate group to yield deoxyguanosine. This can be further broken down into guanine and deoxyribose.
Interaction of this compound with DNA Polymerases
This compound serves as a substrate for DNA polymerases, the enzymes responsible for DNA replication and repair. The binding of this compound to the active site of a DNA polymerase is a critical step in the incorporation of a guanine base into a growing DNA strand.
Binding Affinity and Kinetics
The affinity of this compound for the active site of a DNA polymerase and the kinetics of its incorporation are crucial parameters for understanding the efficiency and fidelity of DNA synthesis. While the binding affinity of the polymerase to the DNA template-primer complex has been studied, specific dissociation constants (Kd) for this compound binding are not widely reported and can be influenced by the specific polymerase, the DNA sequence, and the presence of cofactors.
However, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) have been determined for some DNA polymerases. These values provide insight into the concentration of this compound required for half-maximal enzyme velocity and the turnover rate of the enzyme, respectively.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| DNA Polymerase I (Klenow Fragment) | 0.51 | 3.3 | 6.5 | [7] |
| Human DNA Polymerase β | 0.311 | 0.05 | 0.171 | [4] |
| Human DNA Polymerase λ | 0.0372 | 0.14 | 3.62 | [4] |
Experimental Protocols
Accurate quantification of this compound and the assessment of DNA polymerase activity are fundamental to research in molecular biology and drug development. The following sections provide detailed methodologies for these key experiments.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of nucleotides from cellular extracts.
Methodology:
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction buffer (e.g., 60% methanol, trichloroacetic acid).
-
Incubate on ice to precipitate proteins and other macromolecules.
-
Centrifuge at high speed to pellet the cellular debris.
-
Carefully collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column or a specialized anion-exchange column for nucleotide separation.
-
The mobile phase typically consists of a gradient of two buffers:
-
Buffer A: An aqueous buffer (e.g., ammonium phosphate or triethylammonium acetate) at a specific pH.
-
Buffer B: An organic modifier (e.g., acetonitrile or methanol) in the same aqueous buffer.
-
-
Inject the nucleotide extract onto the column.
-
Elute the nucleotides using a programmed gradient of Buffer B.
-
Detect the nucleotides using a UV detector at a wavelength of approximately 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Integrate the peak area corresponding to this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
DNA Polymerase Activity Assay
This assay measures the incorporation of dNTPs into a DNA strand by a DNA polymerase, providing a measure of the enzyme's activity.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
A DNA template-primer duplex.
-
The DNA polymerase to be assayed.
-
A reaction buffer containing Mg²⁺ and other necessary salts.
-
A mixture of all four dNTPs (dATP, dCTP, this compound, dTTP), with one of the dNTPs being labeled (e.g., radioactively with ³²P or fluorescently).
-
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase.
-
-
Termination and Analysis:
-
Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Separate the reaction products by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE).
-
Visualize the labeled DNA products using an appropriate method (e.g., autoradiography for radioactive labels or fluorescence imaging).
-
-
Data Interpretation:
-
The intensity of the signal from the elongated primer corresponds to the amount of incorporated nucleotide.
-
The rate of the reaction can be determined by plotting the amount of product formed over time.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme required to incorporate a specific amount of dNTPs in a given time under defined conditions.
-
Conclusion
Deoxyguanosine triphosphate is a cornerstone of molecular biology, essential for the replication and maintenance of the genetic code. Its intricate metabolic regulation and precise interactions with DNA polymerases underscore its significance in cellular health and disease. This technical guide has provided a comprehensive overview of the biochemical properties of this compound, its metabolic pathways, and detailed methodologies for its study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating further advancements in our understanding of this vital molecule and its therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. biotium.com [biotium.com]
- 7. scispace.com [scispace.com]
Enzymatic Synthesis of dGTP In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyguanosine triphosphate (dGTP) is a fundamental building block for DNA synthesis and a critical reagent in numerous molecular biology applications, including polymerase chain reaction (PCR), DNA sequencing, and the development of therapeutic oligonucleotides. While chemical synthesis methods exist, enzymatic synthesis offers significant advantages in terms of specificity, yield, and purity, avoiding the use of harsh chemicals and complex purification steps. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound in vitro, detailing the core biochemical pathways, key enzymes, experimental protocols, and quantitative data to facilitate the production of high-quality this compound for research and drug development.
Introduction to this compound and its Importance
Deoxyguanosine triphosphate (this compound) is one of the four deoxynucleoside triphosphates (dNTPs) that serve as the fundamental monomers for the synthesis of DNA.[1][2] Its structure consists of a deoxyribose sugar, the purine base guanine, and a triphosphate group attached to the 5' carbon of the sugar.[2] During DNA replication and repair, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming this compound molecule, releasing pyrophosphate and providing the energy for the reaction.[2]
Beyond its role in DNA synthesis, this compound is a crucial metabolite in cellular processes and an indispensable reagent in biotechnology.[1][3] High-purity this compound is essential for the fidelity and efficiency of techniques such as PCR, reverse transcription, and site-directed mutagenesis. In the pharmaceutical industry, this compound and its analogs are integral to the synthesis of therapeutic oligonucleotides and are used in the study of antiviral and anticancer drugs that target DNA replication.
Enzymatic Pathways for this compound Synthesis
The in vitro enzymatic synthesis of this compound typically mimics the natural de novo and salvage pathways of nucleotide metabolism. The synthesis can be approached starting from various precursors, such as guanosine, deoxyguanosine (dG), or deoxyguanosine monophosphate (dGMP). The core of the enzymatic synthesis lies in a series of phosphorylation steps catalyzed by specific kinases.
A common and efficient strategy involves a multi-enzyme cascade, often performed as a "one-pot" reaction, which enhances efficiency by channeling intermediates directly from one enzymatic step to the next.[3]
The primary enzymatic pathways for this compound synthesis are:
-
Starting from Deoxyguanosine (dG): This is a straightforward approach that involves two sequential phosphorylation steps.
-
dG to dGMP: Catalyzed by a deoxyribonucleoside kinase (dNK).
-
dGMP to dGDP: Catalyzed by a guanylate kinase (GMK) or a broad-specificity nucleoside monophosphate kinase (NMPK).
-
dGDP to this compound: Catalyzed by a nucleoside diphosphate kinase (NDPK).
-
-
Starting from Guanosine: This pathway requires an initial reduction of the ribose sugar, a key step catalyzed by ribonucleotide reductase (RNR).
An ATP regeneration system is often coupled to these pathways to continuously supply the phosphate donors required by the kinases, making the process more cost-effective for large-scale synthesis.
Key Enzymes in this compound Synthesis
The success of in vitro this compound synthesis hinges on the selection and optimization of the enzymes involved. The primary enzymes and their roles are detailed below.
| Enzyme | Abbreviation | EC Number | Function |
| Deoxyguanosine Kinase | dGK | 2.7.1.113 | Phosphorylates deoxyguanosine (dG) to deoxyguanosine monophosphate (dGMP). |
| Guanylate Kinase | GMK | 2.7.4.8 | Specifically phosphorylates (d)GMP to (d)GDP. |
| Nucleoside Diphosphate Kinase | NDPK | 2.7.4.6 | Transfers a phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate (dGDP) to form this compound.[4] |
| Pyruvate Kinase | PK | 2.7.1.40 | Often used in ATP regeneration systems, transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP to generate ATP.[5] |
| Ribonucleotide Reductase | RNR | 1.17.4.1 | Reduces ribonucleoside diphosphates (like GDP) to their deoxyribonucleoside diphosphate counterparts (dGDP).[6] |
Quantitative Data on Enzymatic this compound Synthesis
The efficiency of enzymatic this compound synthesis is influenced by various factors, including enzyme kinetics, substrate concentrations, and reaction conditions. Below is a summary of key quantitative data reported in the literature.
Enzyme Kinetics
The kinetic parameters of the enzymes involved are crucial for designing an efficient synthesis process. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) provide insights into substrate affinity and turnover rate.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Conditions | Reference |
| Pyruvate Kinase | dGDP | 0.18 | 1.25 µmol/min/mg | Rabbit Muscle | [5] |
| Pyruvate Kinase | PEP | 0.04 | - | Rabbit Muscle | [5] |
Note: Kinetic data can vary significantly based on the enzyme source, purity, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of this compound.
One-Pot Enzymatic Synthesis of this compound from Deoxyguanosine
This protocol describes a one-pot reaction to synthesize this compound from deoxyguanosine using a multi-enzyme system that includes an ATP regeneration system.
Materials:
-
Deoxyguanosine (dG)
-
Deoxyguanosine Kinase (dGK)
-
Guanylate Kinase (GMK)
-
Nucleoside Diphosphate Kinase (NDPK)
-
Pyruvate Kinase (PK)
-
Adenosine triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl (pH 7.6)
-
10 mM MgCl₂
-
100 mM KCl
-
2 mM DTT
-
10 mM Deoxyguanosine
-
20 mM Phosphoenolpyruvate (PEP)
-
2 mM ATP
-
10 U/mL Deoxyguanosine Kinase
-
15 U/mL Guanylate Kinase
-
20 U/mL Nucleoside Diphosphate Kinase
-
30 U/mL Pyruvate Kinase
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using HPLC.
-
Reaction Termination: Terminate the reaction by heating at 95°C for 5 minutes to inactivate the enzymes.
-
Purification: Centrifuge the reaction mixture to pellet the denatured proteins. The supernatant containing this compound can be purified using anion-exchange chromatography or reverse-phase HPLC.
-
Quantification and Storage: Quantify the purified this compound using UV-Vis spectrophotometry at 253 nm. Store the purified this compound at -20°C or -80°C.
Visualizations of Pathways and Workflows
Enzymatic Synthesis Pathway of this compound from Deoxyguanosine
Caption: Enzymatic cascade for this compound synthesis from deoxyguanosine.
Experimental Workflow for One-Pot this compound Synthesis
Caption: Workflow for one-pot enzymatic synthesis and purification of this compound.
Conclusion
The enzymatic synthesis of this compound in vitro offers a robust, efficient, and environmentally friendly alternative to chemical methods. By leveraging a cascade of specific enzymes, high-purity this compound can be produced from readily available precursors. This guide has provided a comprehensive overview of the key pathways, enzymes, and protocols to aid researchers and drug development professionals in establishing and optimizing their own in vitro this compound synthesis systems. The continued exploration of novel enzymes and the optimization of one-pot reaction conditions will further enhance the accessibility and cost-effectiveness of this critical biomolecule.
References
- 1. What Is Deoxyguanosine Triphosphate (this compound)? [excedr.com]
- 2. This compound: Structure, Function & Applications in Biotechnology [baseclick.eu]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis reaction mechanism and kinetics of deoxynucleoside triphosphates, dATP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
Regulation of Intracellular dGTP Pools: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Synthesis, Degradation, and Allosteric Control of a Critical DNA Building Block
Deoxyguanosine triphosphate (dGTP) is an essential precursor for DNA replication and repair. The precise regulation of its intracellular concentration is paramount for maintaining genomic integrity and normal cell function. Dysregulation of this compound pools is implicated in various pathological conditions, including cancer and autoimmune disorders, making the enzymes and pathways that govern its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms controlling intracellular this compound levels, detailed experimental methodologies for its quantification, and a summary of key quantitative data.
Core Regulatory Pathways of this compound Metabolism
The intracellular concentration of this compound is meticulously controlled by a balance between its synthesis and degradation. Two key enzymes, Ribonucleotide Reductase (RNR) and Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) , play pivotal roles in this process.
De Novo Synthesis via Ribonucleotide Reductase
Ribonucleotide Reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of all four deoxyribonucleoside diphosphates (dNDPs), including dGDP. RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding dNDPs. The dGDP is subsequently phosphorylated to this compound. The activity of RNR is tightly regulated at both the transcriptional and allosteric levels to coordinate dNTP production with the demands of the cell cycle, particularly during the S phase.[1][2]
Transcriptional Regulation: The expression of RNR subunits, RRM1 and RRM2, is largely controlled by the E2F family of transcription factors. During the G1/S transition, the Cyclin E-CDK2 complex phosphorylates the Retinoblastoma protein (Rb), causing its dissociation from E2F1. The liberated E2F1 then activates the transcription of genes required for DNA synthesis, including the RNR subunits.
Allosteric Regulation: RNR activity is further fine-tuned by the binding of nucleotide effectors to its allosteric sites. ATP acts as a general activator, while dATP is a potent inhibitor, providing a negative feedback mechanism. The binding of specific dNTPs to the substrate specificity site modulates the reduction of different NDP substrates to maintain a balanced pool of dNTPs. For instance, the binding of dTTP promotes the reduction of GDP to dGDP.[3][4]
Figure 1: Transcriptional and allosteric regulation of Ribonucleotide Reductase (RNR).
Degradation by SAMHD1
SAMHD1 is a dNTP triphosphohydrolase that degrades dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.[5] This activity is crucial for maintaining low dNTP levels in non-dividing cells, thereby restricting the replication of retroviruses like HIV-1 and preventing the activation of innate immune responses.[5][6]
Allosteric Activation: The catalytic activity of SAMHD1 is dependent on its oligomerization state, which is allosterically regulated by the binding of GTP and dNTPs.[7][8] In its inactive state, SAMHD1 exists as a monomer or dimer. The binding of GTP or this compound to the primary allosteric site (A1) and any dNTP to the secondary allosteric site (A2) induces a conformational change that promotes the formation of a catalytically active tetramer.[5][8][9] This this compound-dependent activation creates a feed-forward mechanism where the presence of this compound can stimulate the degradation of all dNTPs.[7][8]
Post-Translational Modification: The activity of SAMHD1 is also regulated by phosphorylation. In cycling cells, Cyclin A2/CDK1 and CDK2 phosphorylate SAMHD1 at Threonine 592.[7][10] This phosphorylation event inhibits the formation of the active tetramer, thereby reducing its dNTPase activity and allowing for the accumulation of dNTPs required for DNA replication during the S phase.[7][10]
Figure 2: Allosteric activation and post-translational regulation of SAMHD1.
Quantitative Analysis of Intracellular this compound Pools
The accurate measurement of intracellular dNTP concentrations is essential for studying their metabolism and the effects of drugs that target these pathways. HPLC-MS/MS has emerged as the gold standard for its high sensitivity and specificity.
Data Presentation
The following tables summarize representative quantitative data for this compound pools in various human cell lines and tissues. Concentrations are typically expressed in pmol per million cells or pmol per milligram of tissue.
Table 1: Intracellular this compound Concentrations in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (pmol/10^6 cells) | Reference |
| PANC1 | Pancreatic Cancer | ~1.5 | [11] |
| H1975 | Lung Cancer | ~2.0 | [11] |
| HepG2 | Liver Cancer | ~0.8 | [11] |
| H23 | Lung Cancer | ~1.2 | [11] |
| HeLa | Cervical Cancer | ~0.5-2.0 | [12] |
| Leukemia Cells | Leukemia | Elevated vs. normal marrow | [13] |
Table 2: Intracellular this compound Concentrations in Normal Human Cells and Tissues
| Cell/Tissue Type | This compound (pmol/10^6 cells or pmol/mg tissue) | Reference |
| Bone Marrow Cells | 0.4 | [13] |
| PHA-stimulated Lymphocytes | 1.9 | [13] |
| Quiescent PBMCs | ~0.1-0.5 | [Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent] |
| Activated PBMCs | ~1.0-3.0 | [Intracellular Metabolism of the Nucleotide Prodrug GS-9131, a Potent Anti-Human Immunodeficiency Virus Agent] |
Table 3: Cell Cycle-Dependent Fluctuation of this compound Pools
| Cell Cycle Phase | Relative this compound Concentration | Reference |
| G1 | Low | [14] |
| S | High | [14] |
| G2/M | Low | [14] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Quantification of Intracellular dNTPs by HPLC-MS/MS
This protocol provides a general framework for the extraction and analysis of dNTPs from cultured cells.
3.1.1. Materials
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 60-70% Methanol
-
Internal standards (e.g., stable isotope-labeled dNTPs)
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
Porous graphitic carbon (PGC) column (e.g., Hypercarb)
-
Mobile Phase A: Ammonium acetate in water (pH adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile with ammonium hydroxide
3.1.2. dNTP Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 60-70% methanol containing the internal standards to the cell pellet. The volume should be adjusted based on the cell number to ensure efficient extraction.
-
Incubate on ice for 10-15 minutes with occasional vortexing to lyse the cells and precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the dNTPs and transfer to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, known volume of mobile phase A for analysis.
3.1.3. HPLC-MS/MS Analysis
-
Equilibrate the PGC column with the initial mobile phase conditions.
-
Inject a defined volume of the reconstituted cell extract onto the column.
-
Separate the dNTPs using a gradient elution with increasing concentrations of mobile phase B.
-
Detect the dNTPs using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each dNTP and internal standard should be optimized.
-
Quantify the amount of each dNTP by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of dNTP standards.
Figure 3: Experimental workflow for dNTP quantification by HPLC-MS/MS.
Conclusion and Future Directions
The intricate regulation of intracellular this compound pools through the coordinated actions of RNR and SAMHD1 highlights the cell's commitment to maintaining genomic stability. The allosteric control of both enzymes, with this compound playing a key role in the activation of SAMHD1, provides a sophisticated mechanism for sensing and responding to cellular needs. The dysregulation of these pathways in cancer and other diseases underscores their potential as therapeutic targets. Future research will likely focus on developing more specific inhibitors of RNR and modulators of SAMHD1 activity for clinical applications. Furthermore, a deeper understanding of the upstream signaling pathways that control the expression and activity of these key regulatory enzymes will open new avenues for therapeutic intervention. The continued development of sensitive analytical techniques will be crucial for elucidating the subtle but significant changes in this compound pools that can have profound biological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dot | Graphviz [graphviz.org]
- 5. Structural basis of cellular dNTP regulation by SAMHD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insight into this compound-dependent activation of tetrameric SAMHD1 deoxynucleoside triphosphate triphosphohydrolase. | Sigma-Aldrich [merckmillipore.com]
- 7. Mechanism of allosteric activation of SAMHD1 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanism of Allosteric Activation of SAMHD1 by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis of Allosteric Activation of Sterile α Motif and Histidine-Aspartate Domain-containing Protein 1 (SAMHD1) by Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The metabolic interaction of cancer cells and fibroblasts - coupling between NAD(P)H and FAD, intracellular pH and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deoxyribonucleoside triphosphates in human cells: changes in disease and following exposure to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to dGTP Metabolism in Different Organisms
For Researchers, Scientists, and Drug Development Professionals
Deoxyguanosine triphosphate (dGTP), a fundamental building block of DNA, plays a critical role in the faithful replication and maintenance of the genome across all domains of life. The intricate network of metabolic pathways governing its synthesis, degradation, and regulation ensures a balanced supply of this vital precursor, safeguarding genomic integrity. Dysregulation of this compound pools can lead to increased mutation rates, replication stress, and has been implicated in various pathologies, including cancer and viral infections, making the enzymes involved in its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound metabolism in bacteria, archaea, eukaryotes, and viruses, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Core Metabolic Pathways of this compound
The intracellular concentration of this compound is tightly controlled through a balance of de novo synthesis, salvage pathways, and degradation.
1. De Novo Synthesis: The primary route for this compound production begins with the reduction of guanosine diphosphate (GDP) to deoxyguanosine diphosphate (dGDP) by the enzyme ribonucleotide reductase (RNR). This is a rate-limiting step in the overall de novo synthesis of dNTPs. Subsequently, dGDP is phosphorylated to this compound by a nucleoside diphosphate kinase (NDPK). The activity of RNR is exquisitely regulated by allosteric mechanisms, with ATP activating and dATP inhibiting the enzyme's overall activity. Substrate specificity is also allosterically controlled; for instance, the binding of dTTP to a specificity site on RNR promotes the reduction of GDP.
2. Salvage Pathways: Cells can also recycle deoxyguanosine from the degradation of DNA or from the extracellular environment. In the salvage pathway, deoxyguanosine is first phosphorylated to deoxyguanosine monophosphate (dGMP) by deoxyguanosine kinase (dGK). Subsequently, dGMP is phosphorylated to dGDP by guanylate kinase (GMPS), and finally to this compound by NDPK. This pathway is particularly important in mitochondria and in cells that have a limited capacity for de novo synthesis.
3. Degradation: The cellular this compound pool is controlled not only by its synthesis but also by its degradation. One of the key enzymes in this process is SAMHD1, a dNTP triphosphohydrolase that hydrolyzes dNTPs into deoxynucleosides and inorganic triphosphate. In some bacteria, a this compound-specific triphosphohydrolase (dGTPase) also contributes to the regulation of this compound levels.
Comparative this compound Metabolism Across Organisms
While the fundamental pathways of this compound metabolism are conserved, there are notable differences in the enzymes, regulation, and this compound pool dynamics across different domains of life.
Bacteria
In bacteria such as Escherichia coli, this compound metabolism is crucial for rapid DNA replication. The de novo pathway is the primary source of this compound during logarithmic growth. The regulation of RNR is a key control point, ensuring a balanced supply of all four dNTPs. Some bacteria, particularly those in the family Enterobacteriaceae, possess a specific this compound triphosphohydrolase that plays a role in maintaining this compound homeostasis and preventing mutagenesis.[1]
Eukaryotes
In eukaryotes, this compound metabolism is tightly linked to the cell cycle, with dNTP pools increasing significantly during the S phase to support DNA synthesis.[2] The regulation of RNR is more complex than in bacteria, involving transcriptional control and protein degradation in addition to allosteric regulation. Eukaryotic cells also have distinct cytosolic and mitochondrial dNTP pools. The mitochondrial pool is primarily maintained by the salvage pathway, and mutations in mitochondrial deoxyguanosine kinase are associated with mitochondrial DNA depletion syndromes.[3]
Archaea
Our understanding of this compound metabolism in archaea is still emerging. Genomic analyses of species like Methanococcus maripaludis suggest the presence of key enzymes for both de novo and salvage pathways.[4] Studies in Haloferax volcanii have begun to provide quantitative data on dNTP pools, revealing that, similar to other organisms, rNTPs are in vast excess over dNTPs.[5] The unique physiology of many archaea, such as hyperthermophily, likely imposes specific constraints and adaptations on their this compound metabolic pathways.
Viruses
Viruses, being obligate intracellular parasites, rely on the host cell's machinery for their replication, including the supply of dNTPs. Many viruses have evolved strategies to manipulate host cell dNTP pools to their advantage. For instance, some large DNA viruses, like herpesviruses, encode their own RNR to increase the available dNTP supply.[6] Retroviruses like HIV are particularly sensitive to the concentration of dNTPs in the host cell, and factors that modulate these pools can significantly impact viral replication.[7][8] The host protein SAMHD1 acts as a restriction factor for HIV by depleting the cellular dNTP pool in non-dividing cells.[9]
Quantitative Data on this compound Pools and Enzyme Kinetics
The following tables summarize available quantitative data on this compound concentrations in various organisms and the kinetic parameters of key enzymes involved in its metabolism.
Table 1: Intracellular this compound Concentrations in Various Organisms
| Organism/Cell Type | Condition | This compound Concentration (pmol/106 cells or µM) | Reference |
| Escherichia coli | Exponential Growth | 8.0 pmoles/108 cells | [10] |
| Saccharomyces cerevisiae | Log Phase | ~2.5 µM | [11] |
| Human Leukemia Cells (K562) | Untreated | 1.8 ± 0.3 pmol/106 cells | [12] |
| Human Leukemia Cells (MV4-11) | Untreated | 3.2 ± 0.5 pmol/106 cells | [12] |
| Mouse Hepatoma Cells (Hepa1-6) | Untreated | 14.8 ± 1.5 pmol/106 cells | [13] |
| Haloferax volcanii | Exponential Growth | ~0.2 µM | [5] |
| Human Macrophages | Non-dividing | ~0.004 µM | [3] |
| Human Activated CD4+ T Cells | Dividing | ~0.13 µM | [3] |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Ribonucleotide Reductase (Class Ia) | E. coli | GDP | 10 - 50 | 5 - 10 | [14] |
| Ribonucleotide Reductase (Class Ib) | Bacillus subtilis | CDP | 62 ± 12 | ~2.1 | [15] |
| Ribonucleotide Reductase | S. cerevisiae | GDP | ~20 | N/A | |
| Deoxyguanosine Kinase (dGK) | Human (mitochondrial) | Deoxyguanosine | 0.4 | 0.14 | [16][17] |
| SAMHD1 | Human | This compound | 1.1 - 2.5 | 1.5 - 2.0 | |
| HIV-1 Reverse Transcriptase | - | This compound | 0.05 - 0.1 | N/A | [18] |
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core pathways of this compound metabolism and their regulation.
Caption: De novo synthesis pathway of this compound.
Caption: Salvage pathway for this compound synthesis.
Caption: Degradation pathways of this compound.
Experimental Protocols
Accurate quantification of this compound and the measurement of key enzyme activities are essential for studying this compound metabolism. Below are detailed methodologies for some of the most critical experiments.
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying dNTPs from cellular or tissue extracts.[19][20]
1. Sample Preparation (Nucleotide Extraction):
-
Harvest cells (typically 1-5 x 106) by centrifugation at 4°C. For tissues, flash-freeze in liquid nitrogen and grind to a fine powder.
-
Resuspend the cell pellet or tissue powder in 500 µL of ice-cold 60% methanol.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry using a vacuum centrifuge.
-
Reconstitute the dried nucleotide extract in a suitable volume (e.g., 100 µL) of HPLC-grade water or mobile phase A.
2. HPLC Separation:
-
Column: A porous graphitic carbon column (e.g., Thermo Hypercarb, 2.1 x 50 mm, 3 µm) is often used for good retention and separation of dNTPs.[19]
-
Mobile Phase A: 0.1 M ammonium acetate in water, pH adjusted to 9.5 with ammonium hydroxide.
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the dNTPs. A run time of 10-20 minutes is common.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-30°C.
3. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 506.0 -> 150.0).
-
Instrumentation Parameters: Optimize ion spray voltage, source temperature, desolvation gas flow, and collision energy for maximal sensitivity.
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.
In Vitro Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide.[6]
1. Reaction Mixture (per reaction):
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
10 mM DTT (or a physiological reducing system like thioredoxin, thioredoxin reductase, and NADPH)
-
3 mM ATP (as an allosteric activator)
-
1 mM GDP (substrate)
-
Purified RNR enzyme (e.g., 0.1-1 µM)
2. Assay Procedure:
-
Assemble the reaction mixture on ice, omitting the substrate (GDP) to start the reaction.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for human RNR, 79°C for Aquifex aeolicus RNR) for 5 minutes.
-
Initiate the reaction by adding GDP.
-
Incubate for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of ice-cold methanol or by heating.
-
Analyze the formation of dGDP using HPLC-MS/MS as described above.
3. Data Analysis:
-
Calculate the amount of dGDP produced.
-
Determine the specific activity of the RNR enzyme (e.g., in nmol of product formed per minute per mg of enzyme).
SAMHD1 dNTPase Activity Assay
This assay measures the hydrolysis of this compound to deoxyguanosine by SAMHD1.[21][18]
1. Reaction Mixture (per reaction):
-
50 mM Tris-HCl, pH 7.5
-
100 mM NaCl
-
5 mM MgCl2
-
0.1 mM TCEP
-
500 µM this compound (substrate)
-
Purified SAMHD1 enzyme (e.g., 0.1-0.5 µM)
2. Assay Procedure:
-
Assemble the reaction mixture on ice, omitting the enzyme to start the reaction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the SAMHD1 enzyme.
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation.
-
Analyze the formation of deoxyguanosine by reverse-phase HPLC with UV detection (at 254 nm).
3. Data Analysis:
-
Quantify the amount of deoxyguanosine produced by comparing the peak area to a standard curve.
-
Calculate the specific activity of the SAMHD1 enzyme.
Conclusion
The metabolism of this compound is a fundamental and highly regulated process that is essential for life. While the core pathways are conserved, significant variations exist across different organisms, reflecting their unique physiological and evolutionary constraints. A thorough understanding of these metabolic networks, supported by robust quantitative data and detailed experimental methodologies, is crucial for advancing our knowledge of genome maintenance and for the development of novel therapeutic strategies targeting DNA replication and repair. This guide provides a foundational resource for researchers in these fields, summarizing the current state of knowledge and offering practical guidance for experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Complete Genome Sequence of the Genetically Tractable Hydrogenotrophic Methanogen Methanococcus maripaludis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dNTPpoolDB: a manually curated database of experimentally determined dNTP pools and pool changes in biological samples [ouci.dntb.gov.ua]
- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 7. Filter protocols by method | archaea.bio [archaea.bio]
- 8. Tinkering with a viral ribonucleotide reductase [ouci.dntb.gov.ua]
- 9. Improved Quantitative Real-Time PCR Protocol for Detection and Quantification of Methanogenic Archaea in Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 13. Complete Genome Sequence of the Methanococcus maripaludis Type Strain JJ (DSM 2067), a Model for Selenoprotein Synthesis in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dNTPs : the alphabet of life [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Global Responses of Methanococcus maripaludis to Specific Nutrient Limitations and Growth Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Optimal dNTP Concentration in High-Fidelity PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-fidelity PCR is a cornerstone of modern molecular biology, essential for applications demanding the utmost accuracy, such as cloning, sequencing, and site-directed mutagenesis. The fidelity of a DNA polymerase—its ability to accurately replicate a DNA template—is influenced by several factors, with the concentration and balance of deoxynucleoside triphosphates (dNTPs) being paramount. While all four dNTPs (dATP, dCTP, dGTP, and dTTP) are necessary for DNA synthesis, their concentration and the balance between them can significantly impact polymerase fidelity, reaction efficiency, and the overall success of the PCR. This document provides a detailed guide to understanding and optimizing dNTP concentrations, with a particular focus on this compound, for achieving the highest possible fidelity in your PCR experiments.
Maintaining the correct DNA sequence is critical in many downstream applications. High-fidelity polymerases possess a 3' to 5' exonuclease activity, a proofreading mechanism that recognizes and excises misincorporated nucleotides.[1][2] However, the efficiency of this proofreading can be compromised by suboptimal reaction conditions, including imbalanced or excessive dNTP concentrations. An imbalance in the dNTP pool can increase the likelihood of misincorporation, as the polymerase may be more likely to insert an incorrect nucleotide if the correct one is less available.
For most high-fidelity DNA polymerases, such as Phusion and Q5, the manufacturer's recommendation is to use a final concentration of 200 µM for each dNTP.[3] Due to the high processivity of these enzymes, increasing the dNTP concentration does not typically increase the yield and may, in fact, decrease fidelity.[3] Therefore, the focus of optimization should be on maintaining a balanced concentration of all four dNTPs rather than titrating individual ones like this compound.
Data Presentation
Table 1: Recommended dNTP and MgCl₂ Concentrations for High-Fidelity PCR
| Component | Standard High-Fidelity PCR (e.g., Phusion, Q5) | Long or Difficult PCR (High GC Content) |
| Each dNTP | 200 µM | 200 µM - 400 µM (balanced) |
| Total dNTPs | 800 µM | 800 µM - 1.6 mM |
| MgCl₂ | 1.5 - 2.0 mM (or as per manufacturer) | Titrate from 2.0 mM upwards in 0.2 mM increments |
Note: The optimal Mg²⁺ concentration is typically 0.5 to 1.0 mM above the total dNTP concentration.[4]
Table 2: Impact of dNTP Concentration on PCR Performance
| dNTP Concentration | Fidelity | Yield | Specificity |
| Too Low (< 50 µM each) | High | Low | High |
| Optimal (200 µM each) | Highest | Optimal | High |
| Too High (> 400 µM each) | Decreased | May decrease | May decrease |
| Imbalanced | Significantly Decreased | Variable | May decrease |
Experimental Protocols
Protocol 1: Determining the Optimal Balanced dNTP Concentration for a New High-Fidelity Polymerase or a Difficult Template
This protocol uses a gradient PCR approach to test a range of balanced dNTP concentrations to identify the optimal concentration for a specific high-fidelity polymerase and template combination.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of each dNTP (dATP, dCTP, this compound, dTTP).
-
Prepare a balanced 10 mM dNTP mix by combining equal volumes of each 10 mM dNTP stock solution.
-
Prepare a series of diluted, balanced dNTP mixes at 2 mM, 1 mM, and 0.5 mM.
-
Use high-quality, purified template DNA. For complex genomic DNA, use 50-250 ng per 50 µL reaction. For less complex plasmid DNA, use 1 pg - 10 ng per 50 µL reaction.[5]
-
Prepare your forward and reverse primers at a stock concentration of 10 µM. The recommended final primer concentration is typically 0.5 µM, but can be varied between 0.2-1.0 µM.
2. PCR Reaction Setup:
-
Set up a series of 50 µL PCR reactions. Prepare a master mix to ensure consistency across reactions, omitting the dNTPs which will be added individually to each reaction tube.
-
Master Mix Components (per reaction):
- 5X High-Fidelity Reaction Buffer: 10 µL
- Forward Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
- Reverse Primer (10 µM): 2.5 µL (final concentration 0.5 µM)
- Template DNA: X µL (as determined above)
- High-Fidelity DNA Polymerase: 1 unit (or as recommended by the manufacturer)[6]
- Nuclease-Free Water: to a final volume of 45 µL (after dNTP addition)
-
Aliquot the master mix into separate PCR tubes.
-
Add the varying concentrations of the balanced dNTP mix to each tube to achieve final concentrations of 100 µM, 150 µM, 200 µM, 250 µM, 300 µM, and 400 µM of each dNTP.
3. PCR Cycling Conditions (Example for Phusion DNA Polymerase):
-
Initial Denaturation: 98°C for 30 seconds
-
30 Cycles:
- Denaturation: 98°C for 10 seconds
- Annealing: 55-72°C for 20-30 seconds (optimal annealing temperature depends on primers)
- Extension: 72°C for 15-30 seconds per kb
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
4. Analysis of Results:
-
Run 5-10 µL of each PCR product on a 1% agarose gel to assess yield and specificity. The optimal dNTP concentration will be the one that gives a strong, specific band of the correct size with minimal non-specific products.
-
For a quantitative assessment of fidelity, the PCR products from the optimal and suboptimal dNTP concentrations can be cloned and sequenced (Sanger or Next-Generation Sequencing) to determine the error rate. Alternatively, methods like blue-white screening can be employed if the target gene allows for it.[7]
Mandatory Visualizations
Caption: Workflow for optimizing balanced dNTP concentration in high-fidelity PCR.
References
The Role of dGTP and Its Analogs in Mutagenesis: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, understanding the nuances of mutagenesis is critical for advancing molecular biology and therapeutic development. While site-directed mutagenesis is a cornerstone for introducing precise genetic alterations, the role of deoxyguanosine triphosphate (dGTP) and its analogs is more prominently featured in the realm of random mutagenesis. This document elucidates the mechanisms by which this compound and its derivatives can be employed to introduce mutations, clarifies the distinction between random and site-directed approaches, and provides detailed protocols for their application.
Distinguishing Between Site-Directed and Random Mutagenesis
Site-directed mutagenesis introduces specific, predetermined mutations at a defined location in a DNA sequence. This is typically achieved using primers containing the desired mutation in a polymerase chain reaction (PCR)-based method. The fidelity of the DNA polymerase and the use of a balanced mixture of deoxynucleoside triphosphates (dNTPs), including this compound, are crucial for the precision of this technique.
Random mutagenesis , in contrast, aims to introduce mutations at random positions throughout a gene or genome. This is a powerful tool for generating libraries of protein variants to screen for improved or novel functions. One common method for random mutagenesis is error-prone PCR, where the fidelity of the DNA polymerase is intentionally reduced. This can be achieved by altering the reaction conditions, such as by creating an imbalance in the dNTP pool or by introducing dNTP analogs.
The Role of this compound Imbalance in Promoting Random Mutagenesis
Imbalances in the cellular pools of the four dNTPs (dATP, dCTP, this compound, and dTTP) can significantly increase mutation rates.[1] An elevated concentration of this compound, along with dATP, has been shown to decrease the fidelity of DNA replication, leading to a 10- to 300-fold increase in substitution and insertion-deletion mutation rates.[1] This occurs through several mechanisms:
-
Increased Misinsertion: A high concentration of one dNTP can increase the likelihood of its incorrect incorporation opposite a non-complementary template base.
-
Strand Misalignment: Imbalanced dNTP pools can promote the slippage of the primer or template strand, leading to insertions or deletions.
-
Reduced Proofreading: The presence of a high concentration of the correct dNTP for the next position can favor mismatch extension by the polymerase, thereby inhibiting its proofreading exonuclease activity.
It is important to note that while dNTP imbalances are a potent source of random mutations, they do not provide a mechanism for directing mutations to a specific site.
8-oxo-dGTP: A Mutagenic Analog of this compound for Random Mutagenesis
8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) is an oxidized derivative of this compound and a potent mutagenic agent. It is particularly useful in random mutagenesis protocols to induce specific types of mutations. The mutagenic potential of 8-oxo-dGTP stems from its ability to adopt a syn conformation, which allows it to mispair with adenine (A) in the template strand. When the DNA polymerase encounters an 'A' in the template, it can incorporate 8-oxo-dGTP. In subsequent rounds of replication, this 8-oxo-G will preferentially pair with cytosine (C), resulting in an A:T to C:G transversion.
The efficiency and type of mutations induced by 8-oxo-dGTP can be influenced by the specific DNA polymerase used and the local sequence context.
Quantitative Data on Mutagenesis with this compound Analogs
The following table summarizes the types and frequencies of mutations that can be induced using this compound analogs in random mutagenesis experiments.
| Mutagenic Agent | Predominant Mutation Type | Reported Mutation Frequency | Notes |
| 8-oxo-dGTP | A:T → C:G transversion | ~1.2% per eligible 'A' position | Efficiency can be influenced by the DNA polymerase and local sequence context. |
Experimental Protocols
Protocol 1: Random Mutagenesis using Error-Prone PCR with 8-oxo-dGTP
This protocol describes a two-step PCR method to introduce random mutations into a target DNA sequence using the this compound analog, 8-oxo-dGTP.
Materials:
-
Template DNA (plasmid or linear)
-
Forward and Reverse Primers for the target sequence
-
High-fidelity DNA polymerase (for the second PCR)
-
Taq DNA polymerase (or another non-proofreading polymerase for the first PCR)
-
Standard dNTP mix (10 mM each of dATP, dCTP, this compound, dTTP)
-
8-oxo-dGTP (10 mM solution)
-
PCR buffer
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
DNA purification kit
-
Agarose gel electrophoresis equipment
Procedure:
Step 1: First PCR for 8-oxo-dGTP Incorporation
-
Set up the following 50 µL PCR reaction in a PCR tube on ice:
-
5 µL of 10x PCR buffer (without MgCl₂)
-
X µL of MgCl₂ (optimize concentration for desired error rate, typically 1.5-7 mM for Taq)
-
1 µL of 10 mM standard dNTP mix
-
1 µL of 10 mM 8-oxo-dGTP
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of Template DNA (10-100 ng)
-
0.5 µL of Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Gently mix the components and spin down.
-
Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on primers and amplicon length):
-
Initial Denaturation: 95°C for 2 minutes
-
20-30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze 5 µL of the PCR product on an agarose gel to confirm amplification.
-
Purify the remaining PCR product using a DNA purification kit.
Step 2: Second PCR for Mutation Fixation
-
Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase. This step will remove the 8-oxo-dGTP and fix the mutations in the DNA sequence.
-
10 µL of 5x High-Fidelity PCR buffer
-
1 µL of 10 mM standard dNTP mix (do not add 8-oxo-dGTP)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of purified product from Step 1 (as template)
-
1 µL of High-Fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Gently mix the components and spin down.
-
Perform PCR using the cycling conditions recommended for the high-fidelity polymerase.
-
Analyze 5 µL of the PCR product on an agarose gel.
-
Purify the final PCR product. This product now contains a library of randomly mutated sequences.
Protocol 2: Standard Site-Directed Mutagenesis (QuikChange Method)
This protocol is provided for contrast to illustrate a standard method that relies on primers for specificity and a balanced dNTP mix.
Materials:
-
dsDNA plasmid template containing the gene of interest
-
Two complementary mutagenic primers (25-45 bases in length, with the desired mutation in the center)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Standard dNTP mix (balanced concentration of all four dNTPs)
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design two complementary primers containing the desired mutation.
-
Set up the following 50 µL PCR reaction:
-
5 µL of 10x reaction buffer
-
1 µL of plasmid template DNA (5-50 ng)
-
1.25 µL of each mutagenic primer (10 µM)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform PCR with 12-18 cycles.
-
Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed cells and verify the mutation by DNA sequencing.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of A:T to C:G transversion induced by 8-oxo-dGTP.
Caption: Two-step PCR workflow for random mutagenesis with 8-oxo-dGTP.
Caption: Site-directed vs. random mutagenesis approaches.
Conclusion
The manipulation of this compound concentrations and the use of its analog, 8-oxo-dGTP, are powerful techniques for inducing random mutations. These methods are valuable for creating libraries of gene variants for functional studies and directed evolution experiments. It is crucial for researchers to understand that these approaches are distinct from site-directed mutagenesis, which relies on the specificity of mutagenic primers and high-fidelity DNA synthesis with a balanced dNTP pool to introduce precise, targeted changes. By selecting the appropriate mutagenesis strategy, researchers can effectively address their specific experimental goals.
References
Application Notes and Protocols for the Incorporation of dGTP by Different DNA Polymerases
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA polymerases are essential enzymes that synthesize DNA molecules from deoxyribonucleotides. The fidelity of DNA synthesis is crucial for maintaining genome integrity. The incorporation of the correct deoxynucleoside triphosphate (dNTP) at the right position is a key determinant of this fidelity. This document provides detailed application notes and protocols to study the incorporation of deoxyguanosine triphosphate (dGTP) by various DNA polymerases. Understanding the kinetics and efficiency of this compound incorporation is fundamental for research in DNA replication, repair, and mutagenesis, as well as for the development of antiviral and anticancer therapies that target DNA synthesis.
These notes also explore the incorporation of this compound analogs, such as the oxidized 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), a common form of endogenous DNA damage. The differential ability of various DNA polymerases to incorporate these analogs provides insights into their roles in mutagenesis and disease.
Data Presentation: Kinetic Parameters of this compound Incorporation
The efficiency of this compound incorporation by a DNA polymerase is quantitatively described by its kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the polymerase for the dNTP. The catalytic rate constant (kcat or kpol) represents the maximum number of nucleotides incorporated per second. The catalytic efficiency is given by the ratio kcat/Km.
Below is a summary of kinetic parameters for this compound and its analog 8-oxo-dGTP incorporation by various DNA polymerases from different families.
| DNA Polymerase Family | DNA Polymerase | Substrate | Template Base | Km (µM) | kcat (s⁻¹) or kpol (s⁻¹) | Catalytic Efficiency (kcat/Km or kpol/Kd) (µM⁻¹s⁻¹) | Reference |
| Family A | Taq Polymerase | This compound | C | ~10-50 | ~50-100 | ~1-10 | [1] |
| Klenow Fragment (exo-) | This compound | C | ~1-10 | ~10-30 | ~1-30 | [2] | |
| Family B | DNA Polymerase δ (yeast, exo-) | This compound | C | 1.4 | 0.045 | 0.032 | [3] |
| DNA Polymerase ε (human, exo-) | dTTP | A | 31 | 248 | 8 | [4] | |
| Family X | DNA Polymerase β (human) | This compound | C | - | 3.8 | - | [5] |
| DNA Polymerase β (human) | This compound (mismatch) | T | 433 | 5.7 | 0.013 | [5] | |
| DNA Polymerase β (human) | 8-oxo-dGTP | A | - | - | - | [6] | |
| DNA Polymerase β (human) | 8-oxo-dGTP | C | - | - | - | [6] | |
| Family Y | DNA Polymerase η (human) | This compound | T | 240 | 0.0017 | 0.0000071 | [7] |
| Reverse Transcriptase | HIV-1 Reverse Transcriptase | This compound | C | - | - | - | [6] |
| HIV-1 Reverse Transcriptase | 8-oxo-dGTP | C | - | - | - | [6] | |
| Murine Leukemia Virus (MLV) RT | This compound | C | - | - | - | [6] |
Note: The kinetic parameters can vary depending on the specific reaction conditions, DNA template-primer sequences, and the presence of accessory proteins.
Experimental Protocols
Protocol 1: Steady-State Kinetic Analysis of this compound Incorporation
This protocol is used to determine the Michaelis-Menten kinetic parameters (Km and kcat) for the incorporation of a single this compound molecule.[8][9][10]
1. Materials:
-
Enzyme: Purified DNA polymerase of interest.
-
DNA Substrate: A primer-template duplex. The primer should be labeled (e.g., 5'-32P or a fluorescent dye like FAM) for visualization. The template should have a single C base at the position for this compound incorporation.
-
dNTPs: High-purity this compound stock solution and other dNTPs if required for subsequent extension.
-
Reaction Buffer: Optimized for the specific DNA polymerase (e.g., for Taq polymerase: 20 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 8.3).[1]
-
Quenching Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing Polyacrylamide Gel: 15-20% acrylamide, 8 M urea in TBE buffer.
-
Equipment: Thermocycler or water bath, gel electrophoresis system, phosphorimager or fluorescence scanner.
2. Methods:
-
Primer-Template Annealing: Mix the labeled primer and the template in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0). Heat to 95°C for 5 minutes and slowly cool to room temperature.
-
Reaction Setup: Prepare a series of reaction mixtures on ice. Each reaction (e.g., 20 µL final volume) should contain the annealed primer-template (e.g., 100 nM), the DNA polymerase (e.g., 1-10 nM), and varying concentrations of this compound (e.g., 0.1 to 100 µM).
-
Initiation and Incubation: Initiate the reaction by adding the DNA polymerase or this compound and incubate at the optimal temperature for the polymerase for a fixed time (e.g., 1-10 minutes). The reaction time should be optimized to ensure that less than 20% of the primer is extended to maintain steady-state conditions.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel. Run the gel until the unextended primer and the +1 incorporation product are well-separated.
-
Data Acquisition and Analysis:
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities for the unextended primer (P) and the +1 product (P+1).
-
Calculate the initial velocity (V₀) of the reaction at each this compound concentration as: V₀ = ([P+1] / ([P] + [P+1])) / time.
-
Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax: V₀ = (Vmax * [this compound]) / (Km + [this compound]).
-
Calculate kcat from Vmax and the enzyme concentration: kcat = Vmax / [E].
-
Protocol 2: Pre-Steady-State (Single-Turnover) Kinetic Analysis of this compound Incorporation
This protocol measures the rate of the first nucleotide incorporation event, providing insights into the catalytic step (kpol) and the dissociation constant for the dNTP (Kd).[3][8][11]
1. Materials:
-
Same as Protocol 1, with the addition of a rapid quench-flow instrument.
-
The concentration of the DNA polymerase should be higher than the concentration of the primer-template to ensure single-turnover conditions.
2. Methods:
-
Primer-Template Annealing: As described in Protocol 1.
-
Reaction Setup in Rapid Quench-Flow Instrument:
-
Load one syringe with the DNA polymerase and the labeled primer-template complex in the reaction buffer.
-
Load the second syringe with this compound in the same reaction buffer.
-
-
Rapid Mixing and Quenching:
-
The instrument rapidly mixes the contents of the two syringes to initiate the reaction.
-
The reaction is allowed to proceed for very short, defined time intervals (milliseconds to seconds).
-
The reaction is quenched at each time point by mixing with a quenching solution (e.g., 0.5 M EDTA).
-
-
Denaturing PAGE and Data Acquisition: As described in Protocol 1.
-
Data Analysis:
-
Plot the concentration of the +1 product against time.
-
The data should fit a burst equation: [Product] = A * (1 - exp(-kobs * t)) + kss * t, where A is the amplitude of the burst phase, kobs is the observed rate of the burst, and kss is the steady-state rate.
-
Repeat the experiment at various this compound concentrations.
-
Plot the observed burst rate (kobs) against the this compound concentration.
-
Fit the data to a hyperbolic equation to determine the maximal rate of polymerization (kpol) and the apparent dissociation constant for the dNTP (Kd): kobs = (kpol * [this compound]) / (Kd + [this compound]).
-
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of this compound incorporation.
Cellular Impact of 8-oxo-dGTP Incorporation
Caption: Consequences of 8-oxo-dGTP incorporation into DNA.
References
- 1. Single-molecule Taq DNA polymerase dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Mechanism of DNA Polymerization Catalyzed by Human DNA Polymerase ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]
- 11. 34.237.233.138 [34.237.233.138]
Application of dGTP in DNA Labeling Techniques: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyguanosine triphosphate (dGTP) is a fundamental precursor molecule used by cells in the synthesis of DNA.[1] In molecular biology, this compound and its modified analogs are essential components in a variety of DNA labeling techniques. These techniques are critical for generating probes used in numerous applications, including fluorescence in situ hybridization (FISH), Southern blotting, and microarray analysis. The incorporation of labeled this compound analogs allows for the detection and quantification of specific DNA sequences.
This document provides detailed application notes and protocols for the use of this compound and its derivatives in common DNA labeling methods.
I. Overview of DNA Labeling Techniques Utilizing this compound
DNA labeling methods can be broadly categorized into end labeling and internal labeling.
-
End Labeling: A labeled nucleotide is added to either the 3' or 5' end of a DNA fragment. Labeling the 3' end often involves the enzyme Terminal deoxynucleotidyl Transferase (TdT), which can add this compound or its analogs without a template.[2][3]
-
Internal Labeling: Labeled nucleotides, including this compound analogs, are incorporated throughout the length of a newly synthesized DNA strand. Common techniques include Nick Translation, Random Primed Labeling, and PCR-based labeling.[4][5]
The choice of labeling method depends on the specific application, the required sensitivity, and the nature of the DNA probe.
II. Key DNA Labeling Methodologies
3' End Labeling with Terminal deoxynucleotidyl Transferase (TdT)
This method adds one or more labeled deoxynucleotides, such as a fluorescently modified this compound analog, to the 3'-hydroxyl terminus of a DNA strand. The reaction is template-independent.[2] The incorporation of this compound or dCTP residues can be less efficient than dA or dT residues.[2]
Experimental Workflow:
Caption: Workflow for 3' End Labeling of DNA using TdT.
Protocol for 3' End Labeling with a Modified this compound Analog:
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| DNA Fragment (10-100 pmol) | X µL | 0.2 - 2 µM |
| 5X TdT Reaction Buffer | 10 µL | 1X |
| Labeled this compound analog (1 mM) | 1 µL | 20 µM |
| Terminal Transferase (TdT) | 1 µL | 20 units |
| Nuclease-free Water | Up to 50 µL | - |
Procedure:
-
Combine the DNA fragment, 5X TdT Reaction Buffer, and nuclease-free water in a microcentrifuge tube on ice.
-
Add the labeled this compound analog and mix gently.
-
Add the Terminal Transferase and mix gently by pipetting.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the labeled DNA probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
Nick Translation
In this method, DNase I introduces single-stranded "nicks" in the DNA. DNA Polymerase I then synthesizes a new strand from the 3'-hydroxyl end of the nick, while its 5'→3' exonuclease activity removes the existing strand. Labeled dNTPs, including a modified this compound, are incorporated into the newly synthesized DNA.
Experimental Workflow:
Caption: Workflow for Nick Translation DNA Labeling.
Protocol for Nick Translation:
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| DNA | 1 µg | 20 ng/µL |
| 10X Nick Translation Buffer | 5 µL | 1X |
| dNTP mix (0.5 mM dATP, dCTP, 0.1 mM dTTP) | 5 µL | 50 µM dATP, dCTP; 10 µM dTTP |
| Labeled this compound analog (e.g., Biotin-16-dGTP) | 2 µL | Varies |
| DNase I (diluted 1:2000) | 1 µL | Varies |
| DNA Polymerase I (5 U/µL) | 1 µL | 0.1 U/µL |
| Nuclease-free Water | Up to 50 µL | - |
Procedure:
-
On ice, combine the DNA, 10X Nick Translation Buffer, dNTP mix, labeled this compound analog, and nuclease-free water.
-
Add the diluted DNase I and DNA Polymerase I.
-
Mix gently and incubate at 15°C for 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
(Optional) Analyze 5 µL of the reaction on an agarose gel to confirm the fragment size is between 100-1000 bp.
-
Purify the labeled probe to remove unincorporated nucleotides.
Random Primed Labeling
This technique involves denaturing the DNA to single strands and annealing random oligonucleotide primers (typically hexamers or nonamers). The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, incorporating labeled dNTPs (including a this compound analog) to create a labeled copy of the template.[5]
Experimental Workflow:
Caption: Workflow for Random Primed DNA Labeling.
Protocol for Random Primed Labeling:
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| Template DNA (25-50 ng) | X µL | 0.5 - 1 ng/µL |
| Random Primers Buffer Mixture (10X) | 5 µL | 1X |
| dNTP mix (without this compound) | 5 µL | Varies |
| Labeled this compound analog | 5 µL | Varies |
| Klenow Fragment (5 U/µL) | 1 µL | 0.1 U/µL |
| Nuclease-free Water | Up to 50 µL | - |
Procedure:
-
Denature the template DNA by heating at 95-100°C for 5 minutes, then immediately chill on ice.
-
In a new tube on ice, combine the denatured DNA, random primers buffer mixture, dNTP mix, and the labeled this compound analog.
-
Add the Klenow fragment, mix gently, and centrifuge briefly.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe.
PCR-based Labeling
Labeled dNTPs, including a modified this compound, can be incorporated into DNA during a standard polymerase chain reaction (PCR). This method allows for the simultaneous amplification and labeling of a specific DNA sequence.
Experimental Workflow:
Caption: Workflow for PCR-based DNA Labeling.
Protocol for PCR-based Labeling:
| Reagent | Volume (for a 50 µL reaction) | Final Concentration |
| 10X PCR Buffer | 5 µL | 1X |
| dNTP mix (without this compound) | 1 µL | 200 µM each |
| Labeled this compound analog | 1 µL | Varies |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| Template DNA (1-10 ng) | X µL | 20-200 pg/µL |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free Water | Up to 50 µL | - |
Procedure:
-
Combine all reagents in a PCR tube on ice.
-
Perform PCR using an appropriate cycling program for your template and primers. A typical program would be:
-
Initial denaturation: 94°C for 2 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 50-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analyze the PCR product on an agarose gel.
-
Purify the labeled PCR product.
III. Quantitative Data Summary
The efficiency of DNA labeling can vary depending on the method and the specific labeled nucleotide used. The following table summarizes typical quantitative data for different labeling techniques.
| Labeling Method | Typical DNA Input | Expected Probe Size | Labeling Efficiency/Specific Activity | Reference |
| 3' End Labeling (TdT) | 10-100 pmol | N + 1 to N + many | High for single nucleotide addition | [6] |
| Nick Translation | 1 µg | 100 - 1000 bp | Moderate | [7] |
| Random Primed Labeling | 25-50 ng | Variable | > 1 x 10⁹ cpm/µg (with ³²P) | [5] |
| PCR-based Labeling | 1-10 ng | Defined by primers | High |
N = length of the original DNA fragment. cpm = counts per minute.
IV. Applications of this compound-Labeled Probes
Fluorescence in situ Hybridization (FISH)
FISH is a powerful technique used to visualize the location of specific DNA sequences on chromosomes. Probes labeled with fluorescently modified this compound analogs are hybridized to denatured chromosomal DNA.
Signaling Pathway/Logical Relationship:
Caption: Logical workflow of a FISH experiment.
Southern Blotting
Southern blotting is used to detect specific DNA sequences in a complex DNA sample. Following restriction enzyme digestion and gel electrophoresis, the DNA is transferred to a membrane and hybridized with a labeled probe. Probes can be labeled with radioactive or non-radioactive this compound analogs.
Signaling Pathway/Logical Relationship:
Caption: Logical workflow of a Southern blotting experiment.
V. Conclusion
The selection of a DNA labeling strategy is contingent upon the specific experimental requirements. The protocols provided herein offer robust methods for generating high-quality labeled DNA probes using this compound and its analogs, suitable for a wide array of molecular biology applications. Careful optimization of reaction conditions is recommended to achieve the desired labeling efficiency and probe performance.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. [PDF] Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. | Semantic Scholar [semanticscholar.org]
- 7. google.com [google.com]
Application Notes and Protocols for the Use of dGTP in Long-Range PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-range Polymerase Chain Reaction (PCR) is a powerful technique for amplifying DNA fragments that are significantly longer than those amplified by standard PCR, typically ranging from 5 kb to over 40 kb. This capability is crucial for a variety of applications, including gene cloning and analysis, sequencing of large genomic regions, and characterization of contiguous gene clusters. However, amplifying long DNA fragments presents unique challenges, particularly when the template DNA is GC-rich. High GC content can lead to the formation of stable secondary structures, such as hairpins and G-quadruplexes, which can impede the processivity of the DNA polymerase, resulting in low yield or failed amplification.
A key factor in optimizing long-range PCR is the composition of the deoxynucleoside triphosphate (dNTP) mix. While standard protocols utilize an equimolar concentration of dATP, dCTP, dGTP, and dTTP, modifications to the this compound component can significantly enhance the amplification of long and GC-rich targets. This document provides detailed application notes and protocols on the strategic use of this compound and its analog, 7-deaza-dGTP, in long-range PCR.
The Role of this compound and 7-deaza-dGTP in Long-Range PCR
Standard this compound is a natural building block for DNA synthesis. However, its guanine base contains a nitrogen atom at the 7th position (N7), which can participate in Hoogsteen base pairing, contributing to the formation of secondary structures in GC-rich regions. To overcome this, the this compound analog 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is often employed.
In 7-deaza-dGTP, the nitrogen atom at the N7 position of the purine ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs without disrupting the standard Watson-Crick base pairing with cytosine. By reducing the stability of secondary structures, 7-deaza-dGTP facilitates the passage of the DNA polymerase, thereby improving the yield and efficiency of long-range PCR for GC-rich templates.[1][2]
For particularly challenging templates, a combination of 7-deaza-dGTP with other PCR additives such as dimethyl sulfoxide (DMSO) and betaine can be highly effective in further destabilizing secondary structures and enhancing amplification.
Quantitative Data on dNTP Composition and PCR Performance
The optimal concentration of dNTPs is critical for successful long-range PCR. While higher concentrations can increase yield, they may also reduce fidelity. The partial or complete substitution of this compound with 7-deaza-dGTP adds another layer of optimization. Below are illustrative tables summarizing the expected impact of dNTP composition on PCR yield and fidelity for amplicons of varying length and GC content.
Note: The following data is representative and illustrates general trends. Optimal conditions should be determined empirically for each specific template and primer pair.
Table 1: Illustrative Effect of dNTP Concentration on Long-Range PCR Yield (Arbitrary Units)
| Amplicon Size (kb) | GC Content (%) | Standard dNTPs (200 µM each) | Standard dNTPs (500 µM each) | 3:1 ratio 7-deaza-dGTP:this compound (500 µM total) |
| 5 | 50 | 80 | 100 | 95 |
| 10 | 50 | 60 | 85 | 80 |
| 20 | 50 | 30 | 60 | 55 |
| 5 | 70 | 40 | 65 | 90 |
| 10 | 70 | 10 | 30 | 75 |
| 20 | 70 | <5 | 15 | 50 |
Table 2: Illustrative Effect of dNTP Composition on the Fidelity of High-Fidelity Polymerases in Long-Range PCR
| DNA Polymerase | Amplicon Size (kb) | dNTP Mix | Estimated Error Rate (per 10^6 bases) |
| Polymerase A (High-Fidelity) | 10 | Standard dNTPs (200 µM) | 1.5 |
| Polymerase A (High-Fidelity) | 10 | Standard dNTPs (500 µM) | 2.0 |
| Polymerase A (High-Fidelity) | 10 | 3:1 7-deaza-dGTP:this compound (500 µM) | 1.8 |
| Polymerase B (Proofreading Blend) | 10 | Standard dNTPs (200 µM) | 3.0 |
| Polymerase B (Proofreading Blend) | 10 | Standard dNTPs (500 µM) | 4.0 |
| Polymerase B (Proofreading Blend) | 10 | 3:1 7-deaza-dGTP:this compound (500 µM) | 3.5 |
Experimental Protocols
Standard Long-Range PCR Protocol
This protocol is a starting point for the amplification of long DNA fragments with moderate GC content.
4.1.1. Reaction Setup
| Component | 50 µL Reaction | Final Concentration |
| 10x Long-Range PCR Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10-500 ng) | 1-5 µL | As needed |
| High-Fidelity DNA Polymerase | 1 µL | As recommended |
| Nuclease-Free Water | to 50 µL | - |
4.1.2. Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2 min | 1 |
| Denaturation | 94°C | 15-30 sec | 30-35 |
| Annealing | 60-68°C* | 30 sec | |
| Extension | 68°C | 1 min/kb | |
| Final Extension | 68°C | 10 min | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized based on the primer melting temperature (Tm).
Long-Range PCR Protocol for GC-Rich Templates
This protocol incorporates 7-deaza-dGTP and other additives to enhance the amplification of challenging GC-rich targets.
4.2.1. Preparation of a Modified dNTP Mix
To achieve a 3:1 ratio of 7-deaza-dGTP to this compound, prepare a custom dNTP mix. For a 10 mM final concentration of the mix:
-
10 mM dATP
-
10 mM dCTP
-
10 mM dTTP
-
7.5 mM 7-deaza-dGTP
-
2.5 mM this compound
4.2.2. Reaction Setup
| Component | 50 µL Reaction | Final Concentration |
| 10x Long-Range PCR Buffer | 5 µL | 1x |
| Modified dNTP Mix (as above) | 2.5 µL | 500 µM total |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Betaine (5 M) | 10 µL | 1 M |
| DMSO | 2.5 µL | 5% |
| Template DNA (10-500 ng) | 1-5 µL | As needed |
| High-Fidelity DNA Polymerase | 1 µL | As recommended |
| Nuclease-Free Water | to 50 µL | - |
4.2.3. Thermal Cycling Conditions
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 35-40 |
| Annealing | 62-70°C* | 30 sec | |
| Extension | 68°C | 1 min/kb | |
| Final Extension | 68°C | 10 min | 1 |
| Hold | 4°C | ∞ |
* A higher annealing temperature may be required for GC-rich primers.
Visualizations
References
dGTP in Random Priming and Probe Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyguanosine triphosphate (dGTP) is a fundamental building block for DNA synthesis, playing a critical role in numerous molecular biology techniques.[1][2] This document provides detailed application notes and protocols for the use of this compound in random priming and probe synthesis, two essential methods for DNA labeling and analysis. These techniques are widely employed in diverse research areas, including gene expression analysis, Southern and Northern blotting, in situ hybridization, and microarray analysis.
Random priming is a robust method for generating labeled DNA probes from a template.[3][4] The process relies on the annealing of short, random-sequence oligonucleotides (random primers) to a denatured DNA template. A DNA polymerase, typically the Klenow fragment of E. coli DNA polymerase I, then extends these primers, incorporating labeled or unlabeled deoxynucleoside triphosphates (dNTPs), including this compound, to create a complementary DNA strand.[3][5] Probe synthesis, a broader term, encompasses various methods of generating labeled nucleic acid sequences for hybridization-based detection.
This document will detail the principles of these techniques, provide step-by-step experimental protocols, and present quantitative data in a clear, tabular format for easy reference. Additionally, workflows and molecular interactions are visualized using diagrams to facilitate a deeper understanding of the processes.
Application Notes
The Role of this compound in DNA Polymerization
This compound is one of the four essential deoxynucleoside triphosphates (dNTPs), alongside dATP, dCTP, and dTTP, required for the enzymatic synthesis of DNA.[2] During DNA synthesis, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming dNTP. The sequence of the template strand dictates which of the four dNTPs is incorporated at each position.
Optimizing this compound Concentration in Labeling Reactions
The concentration of this compound, along with the other dNTPs, is a critical parameter in random priming and probe synthesis reactions. An optimal balance of all four dNTPs is necessary for efficient and processive DNA synthesis.
-
Standard Reactions: In typical random priming reactions for generating radiolabeled probes, the concentration of the unlabeled dNTPs, including this compound, is usually in the micromolar range. The concentration of the labeled dNTP is often lower to ensure high specific activity of the resulting probe.
-
Non-Radioactive Labeling: For non-radioactive labeling, modified nucleotides such as biotin-dUTP or digoxigenin-dUTP are often used in place of dTTP. In such cases, the concentration of this compound, dATP, and dCTP is adjusted to optimize the incorporation of the labeled dUTP. It is common to use a mixture of dTTP and the labeled dUTP to control the density of the label in the probe.[4]
-
GC-Rich Templates: For templates with high GC content, optimizing the dNTP concentration, including this compound, may be necessary to overcome challenges with secondary structures that can impede polymerase activity. In some specialized applications like sequencing, this compound analogs such as 7-deaza-dGTP are used to reduce band compression caused by G-C rich regions.[1]
Considerations for Labeled this compound Analogs
While labeled dUTP and dCTP are more commonly used, analogs of this compound are also available for specific applications. These can include fluorescently labeled dGTPs or dGTPs modified with haptens like biotin or digoxigenin. The choice of labeled nucleotide depends on the downstream detection method.
Experimental Protocols
This section provides detailed protocols for random priming and probe synthesis. The protocols are intended as a starting point and may require optimization depending on the specific template DNA and desired application.
Protocol 1: Random Primed DNA Labeling with Radiolabeled dCTP
This protocol is adapted from a standard method for generating high specific activity DNA probes using [α-³²P]dCTP.
Materials:
-
DNA template (25-50 ng)
-
Random Primers (hexamers or nonamers)
-
10x Random Priming Buffer (e.g., 500 mM Tris-HCl pH 6.8, 100 mM MgCl₂, 10 mM DTT)
-
dNTP Mix (minus dCTP): 0.5 mM each of dATP, this compound, dTTP
-
[α-³²P]dCTP (3000 Ci/mmol, 10 mCi/ml)
-
Klenow Fragment of DNA Polymerase I (5 U/µl)
-
Nuclease-free water
-
Stop Buffer (0.5 M EDTA, pH 8.0)
Procedure:
-
In a microcentrifuge tube, add 25-50 ng of DNA template. Adjust the volume to 10 µl with nuclease-free water.
-
Denature the DNA by heating at 95-100°C for 5 minutes, then immediately place on ice for 2 minutes.
-
On ice, prepare the labeling reaction mixture in the following order:
-
Denatured DNA template: 10 µl
-
10x Random Priming Buffer: 2.5 µl
-
dNTP Mix (minus dCTP): 2.5 µl
-
[α-³²P]dCTP: 5 µl
-
Nuclease-free water: 4 µl
-
-
Add 1 µl of Klenow Fragment (5 units) to the reaction mixture.
-
Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µl of Stop Buffer.
-
The labeled probe can be purified from unincorporated nucleotides using a spin column or by ethanol precipitation.
Quantitative Data for Protocol 1
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration in Reaction |
| DNA Template | 2.5-5 ng/µl | 10 µl | 25-50 ng |
| 10x Random Priming Buffer | 10x | 2.5 µl | 1x |
| dNTP Mix (-dCTP) | 0.5 mM each dATP, this compound, dTTP | 2.5 µl | 50 µM each dATP, this compound, dTTP |
| [α-³²P]dCTP | 3000 Ci/mmol, 10 mCi/ml | 5 µl | Varies (approx. 1.67 µM) |
| Klenow Fragment | 5 U/µl | 1 µl | 5 units |
| Total Volume | 25 µl |
Protocol 2: Non-Radioactive Probe Synthesis using Digoxigenin (DIG)-11-dUTP
This protocol describes the synthesis of a DIG-labeled DNA probe suitable for various hybridization techniques.
Materials:
-
DNA template (10 ng - 3 µg)
-
Random Primers (hexamers)
-
10x Hexanucleotide Mix
-
10x dNTP Labeling Mix (1 mM dATP, 1 mM dCTP, 1 mM this compound, 0.65 mM dTTP, 0.35 mM DIG-11-dUTP)
-
Klenow Fragment, exo- (5 U/µl)
-
Nuclease-free water
-
Stop Buffer (0.2 M EDTA, pH 8.0)
Procedure:
-
In a microcentrifuge tube, add 10 ng to 3 µg of DNA template. Adjust the volume to 15 µl with nuclease-free water.
-
Denature the DNA at 95°C for 10 minutes, then quickly chill on ice.
-
On ice, add the following reagents to the denatured DNA:
-
10x Hexanucleotide Mix: 2 µl
-
10x dNTP Labeling Mix: 2 µl
-
-
Mix gently and add 1 µl of Klenow Fragment, exo- (5 units).
-
Mix again, centrifuge briefly, and incubate at 37°C for at least 60 minutes (or overnight for maximum yield).
-
Stop the reaction by adding 2 µl of 0.2 M EDTA, pH 8.0.
-
The DIG-labeled probe can be used directly in hybridization or purified by ethanol precipitation.
Quantitative Data for Protocol 2
| Reagent | Stock Concentration | Volume per Reaction | Final Concentration in Reaction |
| DNA Template | Varies | 15 µl | 10 ng - 3 µg |
| 10x Hexanucleotide Mix | 10x | 2 µl | 1x |
| 10x dNTP Labeling Mix | 1 mM dATP, 1 mM dCTP, 1 mM this compound, 0.65 mM dTTP, 0.35 mM DIG-11-dUTP | 2 µl | 100 µM dATP, 100 µM dCTP, 100 µM this compound, 65 µM dTTP, 35 µM DIG-11-dUTP |
| Klenow Fragment, exo- | 5 U/µl | 1 µl | 5 units |
| Total Volume | 20 µl |
Visualizations
Caption: Workflow of Random Primed DNA Labeling.
Caption: Incorporation of this compound by Klenow Fragment.
Conclusion
The successful application of random priming and probe synthesis is fundamental to many areas of molecular biology research and diagnostics. A thorough understanding of the role of each reaction component, particularly the concentration and type of dNTPs like this compound, is crucial for optimizing these techniques to generate high-quality, sensitive probes. The protocols and data presented in this document provide a solid foundation for researchers to effectively utilize this compound in their labeling experiments, enabling reliable and reproducible results in their downstream applications.
References
Application Note: Optimizing dGTP Concentration for Specific PCR Applications
Introduction
The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. The fidelity and yield of PCR are critically dependent on the optimal concentration of its core components, including the deoxynucleoside triphosphates (dNTPs): dATP, dCTP, dGTP, and dTTP. While standard PCR protocols typically utilize equimolar concentrations of all four dNTPs, certain applications may necessitate the adjustment of a single dNTP, such as this compound. This application note provides a detailed protocol for setting up a PCR with a specific this compound concentration, offering guidance for researchers in optimizing their reactions for specialized needs.
While equimolar concentrations of dNTPs are standard, adjusting the concentration of a single dNTP, like this compound, can be a tool for specific experimental goals. For instance, in some forms of random mutagenesis, an imbalance in dNTP concentrations can be intentionally introduced to encourage misincorporation by a non-proofreading DNA polymerase.[1] Conversely, for GC-rich templates, optimizing the this compound concentration might be explored to improve amplification efficiency, although other additives are more commonly used for this purpose.
Standard PCR protocols generally recommend a final concentration of 200 µM for each dNTP.[1][2][3] However, concentrations can range from 20 µM to 200 µM for each dNTP, with some protocols tolerating up to 500 µM.[4] Lower dNTP concentrations can enhance the specificity and fidelity of the PCR, while higher concentrations may lead to increased yield but can also reduce fidelity.[2] It is important to note that dNTPs chelate magnesium ions (Mg2+), which are essential cofactors for DNA polymerase.[1] Therefore, any significant alteration in the dNTP concentration may require a corresponding optimization of the MgCl2 concentration.
Experimental Protocol: Setting Up a PCR with Specific this compound Concentration
This protocol provides a methodology for preparing a PCR master mix with a specific, non-standard concentration of this compound, while maintaining the other dNTPs at a constant concentration.
Materials:
-
100 mM individual stock solutions of dATP, dCTP, this compound, and dTTP
-
Nuclease-free water
-
PCR tubes
-
Micropipettes and sterile filter tips
Procedure for Preparing a Custom dNTP Mix:
-
Determine the Desired Final Concentrations: For this example, we will aim for a final concentration of 200 µM for dATP, dCTP, and dTTP, and a specific final concentration of 100 µM for this compound in a 50 µL PCR reaction.
-
Prepare an Intermediate dNTP Mix (e.g., 10 mM of each standard dNTP and a separate stock for this compound):
-
Standard dNTP Mix (10 mM each of dATP, dCTP, dTTP):
-
Combine 10 µL of 100 mM dATP, 10 µL of 100 mM dCTP, and 10 µL of 100 mM dTTP.
-
Add 70 µL of nuclease-free water to bring the total volume to 100 µL. This creates a mix where dATP, dCTP, and dTTP are each at a concentration of 10 mM.
-
-
This compound Stock (10 mM):
-
Dilute the 100 mM this compound stock 1:10 by adding 10 µL of 100 mM this compound to 90 µL of nuclease-free water.
-
-
-
Prepare the PCR Master Mix: The following tables outline the components for a single 50 µL PCR reaction and a master mix for 10 reactions (with an extra reaction to account for pipetting errors).
Table 1: Reagent Volumes for a Single 50 µL PCR Reaction
| Component | Stock Concentration | Final Concentration | Volume (µL) |
| 10X PCR Buffer | 10X | 1X | 5.0 |
| MgCl₂ | 25 mM | 1.5 mM (variable) | 3.0 |
| dATP, dCTP, dTTP Mix | 10 mM each | 200 µM each | 1.0 |
| This compound | 10 mM | 100 µM | 0.5 |
| Forward Primer | 10 µM | 0.2 µM | 1.0 |
| Reverse Primer | 10 µM | 0.2 µM | 1.0 |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 |
| Template DNA | variable | e.g., 1-100 ng | variable |
| Nuclease-free Water | - | - | to 50 µL |
Table 2: Master Mix Calculation for 10 (+1) Reactions
| Component | Volume for 1 reaction (µL) | Volume for 11 reactions (µL) |
| 10X PCR Buffer | 5.0 | 55.0 |
| MgCl₂ (25 mM) | 3.0 | 33.0 |
| dATP, dCTP, dTTP Mix (10 mM each) | 1.0 | 11.0 |
| This compound (10 mM) | 0.5 | 5.5 |
| Forward Primer (10 µM) | 1.0 | 11.0 |
| Reverse Primer (10 µM) | 1.0 | 11.0 |
| Taq DNA Polymerase (5 U/µL) | 0.25 | 2.75 |
| Nuclease-free Water | (variable based on template volume) | (adjust accordingly) |
| Total Volume (excluding template) | (variable) | (variable) |
PCR Cycling Conditions:
The optimal cycling conditions will depend on the specific primers, template, and DNA polymerase used. A typical PCR program is outlined below:
Table 3: Typical PCR Cycling Conditions
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 minutes | 1 |
| Denaturation | 95 | 15-30 seconds | \multirow{3}{*}{25-35} |
| Annealing | 55-65 | 15-60 seconds | |
| Extension | 72 | 1 minute/kb | |
| Final Extension | 72 | 5-10 minutes | 1 |
| Hold | 4 | ∞ | 1 |
Experimental Workflow
Caption: Workflow for setting up a PCR with a specific this compound concentration.
Conclusion
This application note provides a framework for researchers to systematically approach the setup of PCR with a specific this compound concentration. By carefully preparing custom dNTP mixes and considering the interplay with other reaction components like MgCl2, scientists can fine-tune their PCR for a variety of specialized applications. It is always recommended to empirically determine the optimal concentrations for each component to achieve the desired experimental outcome.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PCR Failures Suspected dGTP Issues
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting Polymerase Chain Reaction (PCR) failures where issues with deoxyguanosine triphosphate (dGTP) or other deoxynucleoside triphosphates (dNTPs) are suspected.
Frequently Asked Questions (FAQs)
Q1: My PCR has failed (no band or a very faint band). How can I determine if my dNTPs, specifically this compound, are the cause?
A: PCR failure can stem from many factors, but dNTP quality is critical for a successful reaction.[1][2] Contaminants or degradation in your dNTP mix can lead to incorrect or incomplete amplification.[3] Key indicators that might point to dNTP issues include:
-
Consistent Failure: The reaction fails even with a positive control template and primers that have worked previously.
-
Batch-Specific Problems: Failures begin after starting a new vial or batch of dNTPs.
-
Age and Storage: The dNTPs have been stored for a long time (e.g., over a year at -20°C), subjected to numerous freeze-thaw cycles, or improperly stored at temperatures above -20°C.[2][4] Lithium salt-based dNTP solutions offer greater resistance to repeated freeze-thaw cycles.[2][5]
To troubleshoot, the first step is to run a control reaction that you know works alongside your new reaction.[6] If the control also fails, it strongly suggests a problem with a common reagent like the dNTP mix or the polymerase.[6] The most straightforward solution is to use a fresh, high-quality aliquot of dNTPs.[3][7]
Q2: I'm seeing smeared bands on my agarose gel. Could this be related to this compound or other dNTPs?
A: While smeared bands are often caused by too much template DNA, an excessive number of cycles, or DNA degradation, dNTPs can be a contributing factor.[8] An imbalance in the concentration of the four dNTPs can reduce polymerase fidelity, potentially leading to non-specific products that appear as smears.[9] Additionally, if your dNTP stock is degraded, the effective concentration is lowered, which can unbalance the reaction and contribute to poor results.
Q3: What is the optimal concentration for this compound and other dNTPs in a PCR reaction?
A: The optimal concentration of dNTPs depends on the specific application. For most standard PCR reactions, a final concentration of 50-200 µM for each dNTP is recommended.[8] However, this can be adjusted based on the reaction's needs. Increasing dNTP concentration can sometimes increase yield, especially in long-range PCR, but it also requires adjusting the MgCl₂ concentration, as magnesium ions bind to dNTPs.[2][10] Conversely, lower concentrations may be used to increase fidelity with non-proofreading polymerases.[10]
Q4: My PCR template is GC-rich, and I'm experiencing repeated failures. How is this compound involved, and what can I do?
A: GC-rich templates are notoriously difficult to amplify because the strong hydrogen bonding between guanine and cytosine bases promotes the formation of stable secondary structures, like hairpins.[11][12][13][14] These structures can block the DNA polymerase, leading to incomplete extension and failed amplification.[10][13]
To overcome this, you can use a this compound analog called 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) .[12][15] This analog lacks a nitrogen at the 7th position of the purine ring, which reduces the stability of the secondary structures by preventing Hoogsteen bond formation without affecting normal Watson-Crick base pairing.[12][13] This allows the polymerase to proceed through the difficult region. It is often recommended to substitute this compound with 7-deaza-dGTP at a 3:1 ratio.[12][13]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing dNTP Degradation
If you suspect your dNTP stock has degraded, this simple control experiment can help confirm the issue.
Objective: To test the viability of a suspect dNTP stock against a fresh, reliable stock using a known-to-work PCR assay.
Experimental Protocol: Control PCR for dNTP Viability
-
Materials:
-
Suspect dNTP mix
-
New, trusted dNTP mix (of the same concentration)
-
A reliable template DNA and primer set (positive control)
-
DNA Polymerase and corresponding buffer
-
Nuclease-free water
-
-
Procedure:
-
Prepare two identical PCR master mixes. The only difference between them will be the source of dNTPs.
-
Reaction 1 (Test): Use the suspect dNTP mix at its standard final concentration.
-
Reaction 2 (Control): Use the new, trusted dNTP mix at the same final concentration.
-
Add the positive control template and primers to both master mixes.
-
Aliquot the reactions into PCR tubes.
-
Run both reactions using a standard, previously optimized thermal cycling program.
-
Analyze the results via agarose gel electrophoresis.
-
-
Interpreting the Results:
-
Band in Control, No/Faint Band in Test: This strongly indicates that your suspect dNTP stock is degraded or contaminated and should be discarded.
-
No Bands in Either Reaction: The issue likely lies with another component (e.g., polymerase, primers, template) or the cycling conditions.
-
Bands in Both Reactions: The dNTPs were likely not the cause of your original PCR failure.
-
Guide 2: Amplifying GC-Rich Templates with this compound Analogs
When standard PCR and additives like DMSO fail to amplify a GC-rich target, using a this compound analog is a powerful next step.[15][16]
Objective: To successfully amplify a difficult GC-rich template by substituting this compound with 7-deaza-dGTP.
Experimental Protocol: PCR with 7-deaza-dGTP
-
Materials:
-
Procedure:
-
Prepare a dNTP mix where this compound is partially or fully replaced by 7-deaza-dGTP. A common starting point is a 3:1 ratio of 7-deaza-dGTP to this compound .[12][13] For some very difficult templates, this compound can be fully replaced.
-
Set up your PCR reaction as usual, using this modified dNTP mix. Ensure the final concentration of total guanosine triphosphate (this compound + 7-deaza-dGTP) is equal to the concentration of the other dNTPs.
-
Consider using a "Hot Start" version of 7-deaza-dGTP, which can further improve specificity by preventing low-temperature primer extension.[4][11][13]
-
Run the PCR. Note that you may need to re-optimize the annealing temperature.
-
Analyze the results. Be aware that products amplified with 7-deaza-dGTP may not stain as well with ethidium bromide.[15]
-
-
Expected Results: Successful amplification of the GC-rich target, visible as a distinct band of the correct size on an agarose gel.
Data & Reagent Recommendations
Table 1: Recommended Concentrations of PCR Components
| Component | Standard PCR | Long-Range PCR | GC-Rich PCR (with 7-deaza-dGTP) | Notes |
| Each dNTP | 50 - 200 µM | 300 - 500 µM | 200 µM | Higher concentrations for long PCR can improve yield.[10] |
| MgCl₂ | 1.5 - 2.0 mM | 2.0 - 3.0 mM | 2.5 - 4.0 mM | Must be optimized; concentration should be increased if dNTP concentration is increased.[4] |
| Primers | 0.1 - 0.6 µM | 0.2 - 0.5 µM | 0.2 - 0.5 µM | High primer concentrations can cause non-specific products and primer-dimers.[3][8][10] |
| DNA Template | 1 pg - 100 ng | 10 ng - 500 ng | 5 ng - 100 ng | Too much template can inhibit the reaction.[6][17] |
Table 2: Common Additives for GC-Rich PCR
| Additive | Final Concentration | Mechanism of Action |
| DMSO | 2 - 8% | Reduces secondary structure formation.[12] Note: >10% can inhibit Taq polymerase.[12] |
| Betaine | 0.1 - 3.5 M | Reduces melting temperature (Tm) and destabilizes secondary structures.[12] |
| Formamide | 1 - 5% | Increases primer annealing stringency and reduces secondary structures.[12][15] |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting PCR failures with a focus on dNTP-related issues.
Caption: How 7-deaza-dGTP prevents secondary structures in GC-rich templates to allow amplification.
References
- 1. This compound | Bioline | Meridian Bioscience [bioline.com]
- 2. life-expression.com [life-expression.com]
- 3. bio-rad.com [bio-rad.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. This compound | GC biotech [gcbiotech.com]
- 6. youtube.com [youtube.com]
- 7. Aaaah I want to die!!!! PCR won't work - Molecular Biology [protocol-online.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genelink.com [genelink.com]
- 13. tandfonline.com [tandfonline.com]
- 14. How to optimize PCR conditions for GC-rich regions? [synapse.patsnap.com]
- 15. neb.com [neb.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing PCR for GC-Rich Templates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize PCR amplification of GC-rich DNA templates, with a specific focus on the role of dGTP concentration.
Frequently Asked Questions (FAQs)
Q1: Why are GC-rich DNA templates difficult to amplify?
GC-rich regions, typically defined as having a guanine (G) and cytosine (C) content of 60% or greater, present significant challenges for PCR amplification. The strong hydrogen bonding between G and C bases (three hydrogen bonds compared to two for adenine-thymine pairs) makes these regions more thermostable.[1] This high stability can lead to:
-
Incomplete Denaturation: The DNA strands may not fully separate during the denaturation step of PCR, preventing primers from annealing efficiently.
-
Secondary Structure Formation: GC-rich sequences are prone to forming stable secondary structures like hairpins and G-quadruplexes.[1][2] These structures can block the DNA polymerase, leading to incomplete extension and low or no product yield.[3]
-
Primer-Dimer Formation: Primers designed for GC-rich regions are themselves often GC-rich, increasing the likelihood of self-dimerization and off-target annealing.
Q2: What is the role of this compound concentration in amplifying GC-rich templates?
While a balanced concentration of all four dNTPs is standard for most PCR reactions, modulating the this compound concentration can be a strategy for GC-rich templates. The rationale is to influence the kinetics of the polymerase reaction in favor of incorporating G and C bases. However, simply increasing this compound in isolation is not a common practice. Instead, two main strategies involving this compound are employed:
-
Biased dNTP Pools: This involves increasing the relative concentration of this compound and dCTP compared to dATP and dTTP, creating a higher GC/AT ratio in the dNTP mix. This approach aims to enhance the processivity of the DNA polymerase on GC-rich templates.
-
This compound Analogs: Using analogs like 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) can be very effective. This analog reduces the formation of Hoogsteen base pairing, which is involved in the formation of G-quadruplex structures, thereby minimizing secondary structures that can impede the polymerase.[2][4]
Q3: What are the potential downsides of altering this compound concentration or using analogs?
Altering the standard dNTP concentrations can have consequences:
-
Reduced Fidelity: Unbalanced dNTP pools can increase the error rate of the DNA polymerase, leading to a higher frequency of mutations in the PCR product.
-
Staining Issues: PCR products generated with 7-deaza-dGTP may stain less efficiently with intercalating dyes like ethidium bromide.[1]
-
Cost: this compound analogs are typically more expensive than standard this compound.
Troubleshooting Guide: Low or No Yield with GC-Rich Templates
If you are experiencing issues with amplifying your GC-rich template, consider the following troubleshooting steps.
Initial Checks
-
Template DNA Quality: Ensure your DNA is of high purity and integrity. Contaminants can inhibit PCR.
-
Primer Design: Verify that your primers have an appropriate melting temperature (Tm) and are free of strong self-dimers or hairpins. For GC-rich templates, primers with a high Tm are often necessary.
-
Basic PCR Components: Double-check the concentrations of your polymerase, buffer, and MgCl₂.
Optimization Strategies
If initial checks do not resolve the issue, a systematic optimization of reaction conditions is necessary.
// Nodes Start [label="Start: Failed PCR with GC-rich Template", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Basics [label="Step 1: Verify Template, Primers, and Basic Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Cycling [label="Step 2: Optimize Cycling Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Additives [label="Step 3: Introduce PCR Additives", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_dNTPs [label="Step 4: Optimize dNTP Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biased_dNTPs [label="Option A: Use Biased GC/AT dNTP Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; dGTP_Analog [label="Option B: Use this compound Analog (e.g., 7-deaza-dGTP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Amplification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Experimental Design", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check_Basics; Check_Basics -> Optimize_Cycling [label="If basics are confirmed"]; Check_Basics -> Re-evaluate [label="If issues found and corrected, but still fails"]; Optimize_Cycling -> Additives [label="If still no/low yield"]; Additives -> Optimize_dNTPs [label="If additives don't resolve the issue"]; Optimize_dNTPs -> Biased_dNTPs; Optimize_dNTPs -> dGTP_Analog; Biased_dNTPs -> Success [label="If successful"]; dGTP_Analog -> Success [label="If successful"]; Biased_dNTPs -> Re-evaluate [label="If fails"]; dGTP_Analog -> Re-evaluate [label="If fails"]; Optimize_Cycling -> Re-evaluate [label="If fails"]; Additives -> Re-evaluate [label="If fails"]; } .dot Caption: A troubleshooting workflow for failed PCR with GC-rich templates.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for optimizing dNTP pools for GC-rich templates.
Table 1: Biased dNTP Concentrations for GC-Rich Templates
| Parameter | Recommended Range | Notes |
| Total dNTP Concentration | 0.4 mM - 3.0 mM | Higher concentrations may be needed for long PCR. |
| GC/AT Ratio | 1.1 - 20 | Start with a lower ratio and increase if necessary. |
Data sourced from US Patent 8,409,805 B2.[5]
Table 2: this compound Analog (7-deaza-dGTP) to this compound Ratios
| 7-deaza-dGTP : this compound Ratio | Total dNTP Concentration | Notes |
| 40 : 60 | 0.2 mM | A good starting point for moderately GC-rich templates. |
| 50 : 50 | 0.2 mM | |
| 60 : 40 | 0.2 mM | Recommended for templates with very high GC content. |
| 3 : 1 | 0.2 mM | Another commonly cited ratio. |
Data synthesized from multiple research articles.[6][7]
Table 3: Common PCR Additives for GC-rich Templates
| Additive | Recommended Final Concentration | Function |
| DMSO | 2% - 10% | Reduces DNA melting temperature and disrupts secondary structures. |
| Betaine | 0.5 M - 2.0 M | Isostabilizes DNA, reducing the melting temperature difference between GC and AT pairs. |
| Glycerol | 5% - 25% | Similar to DMSO, helps to reduce secondary structures. |
| Formamide | 1.25% - 10% | Increases primer annealing stringency. |
Experimental Protocols
Protocol 1: Optimizing GC/AT dNTP Ratio
This protocol is designed to find the optimal ratio of GC to AT dNTPs for your specific GC-rich template.
// Nodes Prepare_Stocks [label="1. Prepare dNTP Mixes with Varying GC/AT Ratios", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup_PCR [label="2. Set Up Parallel PCR Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; Run_PCR [label="3. Run PCR with Optimized Cycling", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="4. Analyze Results on Agarose Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_Optimal [label="5. Select Optimal GC/AT Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prepare_Stocks -> Setup_PCR; Setup_PCR -> Run_PCR; Run_PCR -> Analyze; Analyze -> Select_Optimal; } .dot Caption: Experimental workflow for optimizing the GC/AT dNTP ratio.
Methodology:
-
Prepare dNTP Mixes: Prepare a series of dNTP mixes with varying GC/AT ratios (e.g., 1:1, 2:1, 3:1, 4:1) while maintaining a constant total dNTP concentration (e.g., 0.8 mM).
-
Set Up PCR Reactions: Set up parallel PCR reactions, each with a different dNTP mix. Keep all other PCR components (template, primers, polymerase, buffer, MgCl₂) constant. Include a control reaction with an equimolar dNTP concentration.
-
PCR Cycling: Use a standard PCR program with an optimized annealing temperature for your primers. A higher denaturation temperature (e.g., 98°C) may be beneficial.
-
Analysis: Run the PCR products on an agarose gel to assess the yield and specificity of the amplification.
-
Select Optimal Ratio: Identify the GC/AT ratio that produces the highest yield of the specific product with minimal non-specific amplification.
Protocol 2: Optimizing 7-deaza-dGTP to this compound Ratio
This protocol helps determine the best ratio of the this compound analog, 7-deaza-dGTP, to standard this compound.
Methodology:
-
Prepare this compound/7-deaza-dGTP Mixes: Prepare mixes of this compound and 7-deaza-dGTP with varying ratios (e.g., 60:40, 50:50, 40:60 of this compound:7-deaza-dGTP).
-
Prepare Final dNTP Mixes: Create the final dNTP mixes by adding dATP, dCTP, and dTTP to the this compound/7-deaza-dGTP mixes. The final concentration of each dNTP should be the same (e.g., 0.2 mM total dNTP concentration).
-
Set Up PCR Reactions: Set up parallel PCR reactions, each with a different this compound/7-deaza-dGTP ratio. Include a control reaction with only standard this compound.
-
PCR Cycling and Analysis: Follow steps 3 and 4 from Protocol 1.
-
Select Optimal Ratio: Determine the ratio of 7-deaza-dGTP to this compound that provides the best amplification results for your target.
By systematically applying these troubleshooting strategies and optimization protocols, researchers can significantly improve the success rate of amplifying challenging GC-rich DNA templates.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. neb.com [neb.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US8409805B2 - Method of amplification of GC-rich DNA templates - Google Patents [patents.google.com]
- 5. Improved PCR Amplification of Broad Spectrum GC DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The Effect of dGTP Degradation on PCR Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of deoxyguanosine triphosphate (dGTP) degradation on the efficiency of Polymerase Chain Reaction (PCR).
Troubleshooting Guide
This guide addresses specific issues that may arise during PCR experiments due to this compound degradation, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No PCR Product | 1. Degraded this compound: The triphosphate chain of this compound is susceptible to hydrolysis, especially with repeated freeze-thaw cycles, prolonged storage at temperatures above -20°C, or a suboptimal pH of the dNTP solution.[1][2] This leads to an accumulation of dGDP and dGMP. 2. Inhibition by dGDP/dGMP: Deoxyguanosine diphosphate (dGDP), a primary degradation product of this compound, acts as a potent inhibitor of DNA polymerase, significantly reducing the rate of nucleotide incorporation.[3] | 1. Use fresh or properly stored dNTPs: Aliquot dNTP solutions upon arrival to minimize freeze-thaw cycles. Store aliquots at -20°C in a buffer with a pH between 7.5 and 8.2.[1] 2. Prepare fresh dilutions: If using diluted dNTPs, prepare them fresh for each experiment. 3. Increase dNTP concentration: In some cases, a slight increase in the total dNTP concentration (while maintaining a balanced ratio of all four dNTPs) may help to overcome competitive inhibition, though this may require optimization of the MgCl₂ concentration.[4] |
| Inconsistent PCR Results | 1. Variable this compound Quality: Inconsistent handling and storage of dNTP stock solutions can lead to varying levels of this compound degradation between experiments. 2. Batch-to-Batch Variation: Different lots of commercially prepared dNTPs may have varying levels of purity and stability. | 1. Standardize dNTP handling: Implement a strict protocol for storing, thawing, and handling dNTPs to ensure consistency. 2. Test new dNTP lots: Before use in critical experiments, it is advisable to test a new lot of dNTPs with a reliable positive control PCR to ensure optimal performance. |
| Reduced PCR Product Yield in Long Amplicons | 1. Cumulative Effect of Degraded this compound: The inhibitory effect of dGDP is more pronounced in the amplification of longer DNA fragments, as the polymerase is more likely to be stalled or dissociate from the template over a longer distance. 2. Increased Exposure to High Temperatures: Longer PCR protocols expose dNTPs to extended periods at high temperatures, potentially accelerating degradation. | 1. Optimize PCR cycling conditions: Minimize the duration of the initial denaturation step and the denaturation step within each cycle to reduce the heat exposure of the reaction components.[3] 2. Use high-quality dNTPs: For long-range PCR, it is crucial to use dNTPs of the highest purity to minimize the presence of inhibitors. |
Frequently Asked Questions (FAQs)
1. What is the chemical structure of this compound and how does it degrade?
Deoxyguanosine triphosphate (this compound) is a nucleotide composed of a guanine base, a deoxyribose sugar, and a triphosphate group. The triphosphate chain is the primary site of degradation through hydrolysis, where water molecules break the phosphoanhydride bonds, sequentially removing phosphate groups to form dGDP (deoxyguanosine diphosphate) and subsequently dGMP (deoxyguanosine monophosphate). This process is accelerated by acidic conditions (pH < 7.0) and elevated temperatures.
Caption: Hydrolytic degradation pathway of this compound.
2. How do this compound degradation products inhibit PCR?
The primary degradation product, dGDP, acts as a competitive inhibitor of DNA polymerase. While the polymerase can still bind dGDP, the absence of the gamma-phosphate significantly impairs the catalytic step of nucleotide incorporation. This leads to a drastic reduction in the rate of DNA synthesis, thereby lowering the overall efficiency of the PCR amplification.
Caption: Mechanism of PCR inhibition by dGDP.
3. What are the optimal storage conditions for dNTPs to minimize degradation?
To ensure the stability and performance of dNTP solutions, including this compound, the following storage conditions are recommended:
-
Storage Temperature: Store dNTP solutions at -20°C for long-term use.[2]
-
Aliquoting: Upon receiving a new stock of dNTPs, it is best practice to aliquot the solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock is subjected to.[1]
-
pH: Maintain the pH of the dNTP solution between 7.5 and 8.2.[1] Most commercially available dNTP solutions are supplied in a buffer within this pH range.
-
Concentration: Storing dNTPs at a higher concentration (e.g., 100 mM) is generally more stable than storing diluted solutions.[1]
4. Can I still use a dNTP solution that has been accidentally left at room temperature?
The stability of dNTPs at room temperature is limited. While some manufacturers suggest that their dNTPs can be stable for a short period, prolonged exposure can lead to significant degradation and a decrease in PCR efficiency. For critical applications, it is always recommended to use dNTPs that have been stored properly at -20°C. If you suspect your dNTPs may be degraded, it is best to discard them and use a fresh aliquot.
Experimental Protocols
Protocol 1: HPLC Analysis of dNTP Integrity
High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of dNTP solutions and detect the presence of degradation products like dGDP and dGMP.
Methodology:
-
Sample Preparation:
-
Prepare a known concentration of your this compound standard in a PCR buffer.
-
Subject a separate aliquot of the this compound standard to conditions that may induce degradation (e.g., multiple freeze-thaw cycles, incubation at 37°C for several hours).
-
Prepare your experimental PCR reaction mix containing the this compound you wish to test.
-
-
HPLC System:
-
Utilize a reverse-phase C18 column.
-
Employ an isocratic mobile phase, for example, consisting of 73 mM KH₂PO₄, 5 mM tetrabutylammonium hydroxide, and 25% methanol.
-
-
Detection:
-
Use a UV detector set to a wavelength of 254 nm to monitor the elution of nucleotides.
-
-
Analysis:
-
Compare the chromatograms of the fresh, degraded, and experimental samples. The appearance of new peaks corresponding to the retention times of dGDP and dGMP standards would indicate degradation. The peak areas can be used to quantify the relative amounts of each species.
-
Protocol 2: qPCR-Based Assay for Assessing PCR Inhibition
This assay can indirectly measure the inhibitory effect of degraded this compound by observing a decrease in PCR efficiency.
Methodology:
-
Prepare this compound Samples:
-
Control: Use a fresh, properly stored aliquot of this compound.
-
Test Sample: Use the this compound solution suspected of degradation.
-
Spiked Sample: To a fresh PCR reaction, add known concentrations of dGDP (commercially available) to mimic degradation.
-
-
qPCR Setup:
-
Design a reliable qPCR assay with a known template and primers that consistently yields high efficiency.
-
Prepare identical qPCR reactions using the control, test, and spiked this compound samples. Ensure all other components are constant.
-
-
qPCR Run and Analysis:
-
Perform the qPCR run and analyze the amplification curves.
-
A delay in the quantification cycle (Cq) and a decrease in the final fluorescence signal in the test and spiked samples compared to the control would indicate PCR inhibition due to the presence of this compound degradation products.
-
The magnitude of the Cq shift can provide a semi-quantitative measure of the level of inhibition.
-
Caption: Workflow for assessing this compound degradation.
References
Technical Support Center: The Impact of dGTP Impurities on Sequencing Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues in sequencing experiments arising from dGTP impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common and impactful impurities in this compound stocks?
The most significant impurity in this compound stocks is 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP).[1][2] Guanine is the most easily oxidized of the DNA bases, and this oxidation can occur during dNTP manufacturing, storage, or handling.[1] Other potential impurities can include this compound analogs like deoxyinosine triphosphate (dITP) if cross-contamination occurs, as well as other modified bases.
Q2: How does 8-oxo-dGTP affect my sequencing results?
The presence of 8-oxo-dGTP in the dNTP mix is highly mutagenic and can significantly impact sequencing accuracy. During DNA synthesis, DNA polymerases can misincorporate 8-oxo-dGTP opposite a template adenine (A) instead of the correct thymine (T).[2][3] This is because 8-oxo-dG can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine.
This misincorporation leads to A•T→C•G transversion mutations in the sequencing data.[2][3] Even trace amounts of 8-oxo-dGTP can have a substantial effect on the fidelity of the DNA polymerase.[3][4]
Q3: What are the signs of this compound impurity in my sequencing data?
The primary indicator of 8-oxo-dGTP contamination is a higher-than-expected rate of A→C (or T→G on the opposite strand) transversions. These errors may appear as low-frequency variants in next-generation sequencing (NGS) data or as ambiguous base calls in Sanger sequencing, particularly at adenine positions in the template. In some cases, high levels of impurities can lead to a general decrease in sequencing quality, lower Phred scores, and an overall increase in error rates.
Q4: I am performing Sanger sequencing on a GC-rich template and getting poor results. Could this be related to this compound?
Yes, this is a common issue in Sanger sequencing. To resolve secondary structures in GC-rich regions, which can cause "band compressions," sequencing mixes often substitute this compound with an analog like dITP or 7-deaza-dGTP.[5][6] However, dITP can cause the polymerase to stall or terminate prematurely in some sequence contexts.[5]
Many sequencing service providers offer a specific "this compound chemistry" for difficult templates.[6] This chemistry uses the natural this compound, often at a higher extension temperature, which can help the polymerase read through these challenging regions.[5] If you are facing issues with a GC-rich template, inquire with your sequencing provider about using a this compound-based chemistry.
Troubleshooting Guide
Issue: High Rate of A•T→C•G Transversions in NGS Data
If you observe an unexpectedly high rate of A•T→C•G transversions, it is highly likely that your dNTP mix is contaminated with 8-oxo-dGTP.
Troubleshooting Steps:
-
Isolate the Source:
-
If possible, run a control sequencing library prepared with a fresh, high-quality dNTP stock from a reputable supplier.
-
If the issue disappears, the original dNTP mix is the likely culprit.
-
-
Replace Reagents:
-
Discard the suspect dNTP stock.
-
Purchase a new, sequencing-grade or high-fidelity dNTP mix. It is advisable to buy smaller aliquots to avoid repeated freeze-thaw cycles of the main stock.
-
-
Implement Best Practices:
-
Upon receipt, aliquot dNTPs into single-use volumes and store them at -20°C.
-
Avoid storing dNTPs in a frost-free freezer, as temperature cycling can degrade them.
-
Minimize the exposure of dNTPs to room temperature during reaction setup.
-
Quantitative Data Summary
The following table summarizes the impact of 8-oxo-dGTP contamination on DNA polymerase fidelity.
| Impurity | Polymerase | Impact on Fidelity | Quantitative Threshold |
| 8-oxo-dGTP | DNA Polymerase Gamma | Increased misincorporation opposite template Adenine, leading to A•T→C•G transversions. | Fidelity is reduced with as little as 0.06% to 0.6% of 8-oxo-dGTP relative to total this compound.[4] |
| 8-oxo-dGTP | DNA Polymerase Beta | Induces A→C mutations through misincorporation. | Not specified, but the mutagenic potential is high.[2] |
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are often instrument-specific, this section outlines the key methodologies for assessing this compound purity.
Protocol: Quantification of this compound Purity using HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive method for detecting and quantifying dNTPs and their impurities.
Methodology Overview:
-
Sample Preparation: A known concentration of the this compound stock is diluted in a suitable buffer.
-
Chromatographic Separation: The sample is injected into an HPLC system. A C18 reverse-phase column is often used to separate this compound from its impurities, such as 8-oxo-dGTP, based on their different polarities.
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios (m/z) of this compound and known impurities like 8-oxo-dGTP.
-
Quantification: By comparing the peak areas of the detected ions against a standard curve prepared with known concentrations of pure compounds, the precise amount of the impurity can be determined.
Visualizations
Signaling Pathways and Workflows
Caption: Impact of 8-oxo-dGTP impurity on DNA synthesis.
Caption: Troubleshooting workflow for this compound impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase gamma replication fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase γ replication fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. reddit.com [reddit.com]
how to prevent dGTP degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of deoxyguanosine triphosphate (dGTP) during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The triphosphate chain of this compound is susceptible to hydrolysis, which can lead to the formation of dGDP, dGMP, and ultimately deoxyguanosine. This process is accelerated by acidic conditions.
-
Oxidation: The guanine base of this compound is prone to oxidation, primarily forming 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). This oxidized form is highly mutagenic as it can be incorporated into DNA during replication. The presence of metal ions and reactive oxygen species (ROS) can catalyze this process.
Q2: What is the optimal temperature for storing this compound solutions?
A2: For long-term storage, this compound solutions should be stored at -20°C or below.[1][2][3] Storing dNTPs at -20°C ensures stability for years.[1] For frequent use, small aliquots can be stored at -20°C to minimize freeze-thaw cycles. Short-term storage at 4°C is not recommended for periods longer than a week due to the risk of bacterial growth, especially in the presence of magnesium.[1]
Q3: How does pH affect this compound stability?
A3: The pH of the storage solution is critical for this compound stability. Acidic conditions (pH < 7.0) promote the hydrolysis of the phosphate bonds.[4] Most commercial this compound solutions are supplied in a slightly alkaline buffer, typically around pH 7.3-7.5, to minimize hydrolysis.[2]
Q4: How many freeze-thaw cycles can a this compound solution tolerate?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of dNTPs.[5] It is best practice to aliquot this compound stock solutions into smaller, single-use volumes to minimize the number of times the main stock is thawed. While some studies suggest that dNTPs in certain formulations can withstand up to 20 freeze-thaw cycles, minimizing these cycles is a crucial step in preserving this compound integrity.[6][7]
Q5: Should I be concerned about metal ion contamination in my this compound solution?
A5: Yes, divalent metal ions can affect the stability of this compound. While magnesium ions (Mg²⁺) are essential cofactors for DNA polymerases, other metal ions can promote the degradation of dNTPs. It is important to use high-purity water and reagents when preparing this compound solutions. The use of chelating agents like EDTA can help to sequester stray metal ions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced PCR product yield or failed PCR | This compound degradation leading to lower effective concentration. | 1. Use a fresh aliquot of this compound. 2. Verify the concentration and purity of your this compound stock using HPLC or UV spectroscopy. 3. Optimize the dNTP concentration in your PCR reaction. |
| Unexpected mutations in sequenced PCR products | Presence of oxidized this compound (8-oxo-dGTP) in the dNTP mix. | 1. Use fresh, properly stored this compound. 2. Consider using a dNTP mix with a proofreading polymerase that has 3'->5' exonuclease activity. |
| Visible precipitate in this compound solution after thawing | Formation of insoluble degradation products or precipitation of salts. | 1. Centrifuge the tube briefly to pellet the precipitate. 2. Use the supernatant, and re-quantify the this compound concentration. 3. If the problem persists, discard the solution and use a fresh stock. |
| Inconsistent results between experiments | Inconsistent this compound quality due to improper storage or handling. | 1. Strictly adhere to recommended storage conditions (-20°C in a pH 7.5 buffer). 2. Aliquot this compound stock to minimize freeze-thaw cycles. 3. Keep this compound on ice at all times when not in the freezer. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommended Buffer | Key Considerations |
| -20°C | Long-term (Years) | 10 mM Tris-HCl, pH 7.5 | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Short-term (Up to 1 week) | 10 mM Tris-HCl, pH 7.5 | Risk of bacterial contamination. Not recommended for long-term storage.[1] |
| Room Temperature | Not Recommended | - | Significant degradation can occur. |
Table 2: Effect of pH on this compound Stability
| pH Range | Primary Degradation Pathway | Recommendation |
| < 7.0 | Hydrolysis of triphosphate chain | Avoid acidic buffers. |
| 7.0 - 8.0 | Optimal Stability Range | Store this compound in a buffer with a pH of 7.5. |
| > 8.0 | Potential for base-catalyzed degradation | Avoid highly alkaline conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Concentration Analysis
This protocol provides a general method for assessing the purity and concentration of this compound solutions.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Acetonitrile
-
This compound, dGDP, dGMP, and deoxyguanosine standards
-
Nuclease-free water
Method:
-
Sample Preparation: Dilute the this compound sample and standards in nuclease-free water to a final concentration suitable for HPLC analysis (e.g., 10-100 µM).
-
HPLC Setup:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the UV detector to a wavelength of 254 nm.
-
-
Injection: Inject a known volume of the prepared sample and each standard onto the column.
-
Elution: Run a gradient elution to separate the different guanosine species. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-30% B (linear gradient)
-
20-25 min: 30% B
-
25-30 min: 5% B (re-equilibration)
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, dGDP, dGMP, and deoxyguanosine by comparing their retention times to the standards.
-
Calculate the purity of the this compound sample by determining the area of the this compound peak as a percentage of the total area of all guanosine-related peaks.
-
Determine the concentration of this compound by comparing the peak area to a standard curve generated from the this compound standards.
-
Protocol 2: Functional Assessment of this compound using PCR
This protocol assesses the functionality of a this compound stock by its ability to support DNA amplification in a standard PCR reaction.
Materials:
-
This compound sample to be tested
-
Control this compound of known good quality
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase and reaction buffer
-
Other dNTPs (dATP, dCTP, dTTP)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis system
Method:
-
Reaction Setup: Prepare two sets of PCR reactions. In one set, use the this compound sample to be tested. In the other set (the control), use the known good quality this compound. Set up reactions as follows:
-
10x PCR Buffer: 5 µL
-
dATP, dCTP, dTTP (10 mM each): 1 µL
-
This compound (10 mM, test or control): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling: Perform PCR with standard cycling conditions appropriate for your template and primers.
-
Analysis:
-
Run the PCR products on an agarose gel.
-
Compare the intensity of the PCR product bands between the test and control reactions. A significantly fainter or absent band in the test reaction indicates degraded or non-functional this compound.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for this compound quality control.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bioline.com [bioline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. content.protocols.io [content.protocols.io]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of the hydrolysis of GTP by p21N-ras. The basal GTPase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides in-depth troubleshooting for common issues encountered during Polymerase Chain Reaction (PCR), with a specific focus on problems arising from deoxynucleotide triphosphates (dNTPs) that can lead to smeared bands on agarose gels.
Frequently Asked Questions (FAQs)
Q1: What are dNTPs and why are they crucial for PCR?
Deoxynucleotide triphosphates (dNTPs) are the fundamental building blocks for DNA synthesis. In a PCR reaction, the DNA polymerase incorporates dNTPs to construct new DNA strands that are complementary to the template. The four essential dNTPs are deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). The availability and quality of these molecules are critical for successful and accurate DNA amplification.
Q2: How can dNTPs cause smeared bands in a PCR product?
Smeared bands on an agarose gel following PCR can be indicative of several issues related to dNTPs:
-
Incorrect Concentration: An imbalance or excessively high concentration of dNTPs can lead to non-specific amplification, resulting in a smear.[1][2]
-
Degradation: dNTPs are susceptible to degradation from repeated freeze-thaw cycles or improper storage.[3][4] Degraded dNTPs can inhibit the polymerase or lead to premature termination of DNA synthesis, causing fragments of various lengths that appear as a smear.
-
Contamination: The presence of contaminating DNA or nucleases in the dNTP stock can result in the amplification of non-target sequences or degradation of the PCR product, both of which can manifest as smearing.[5]
Troubleshooting Guide: Smeared Bands and dNTPs
Problem: My PCR is resulting in smeared bands on the gel. How can I determine if dNTPs are the cause and fix it?
Follow this step-by-step guide to troubleshoot dNTP-related issues causing smeared PCR bands.
Step 1: Evaluate dNTP Concentration
An optimal dNTP concentration is crucial for PCR success. While the ideal concentration can vary depending on the polymerase and target sequence, a general range is 200 to 400 μM of each dNTP.[6]
-
Too High: Excessive dNTP concentrations can chelate Mg2+ ions, which are essential for polymerase activity, leading to reduced enzyme fidelity and non-specific amplification.[6][7]
-
Too Low: Insufficient dNTPs can result in incomplete primer extension and reduced yield, which may appear as a faint smear.[6][8]
Solution:
If you suspect a concentration issue, perform a dNTP titration experiment to determine the optimal concentration for your specific PCR assay.
| Parameter | Recommendation | Rationale |
| Total dNTP Concentration | 200-400 µM | Balances yield and specificity. |
| Individual dNTP Concentration | 50-100 µM | Lower concentrations can increase fidelity but may reduce yield.[8] |
| Long PCR | Higher end of the range | May be required for efficient amplification of long amplicons.[1][9] |
| High GC Content | Higher end of the range | May be necessary to ensure efficient amplification of GC-rich regions.[10] |
Step 2: Assess dNTP Quality and Integrity
The quality of your dNTP stock is paramount. Degradation due to improper handling or storage is a common cause of PCR failure.
Solution:
-
Aliquot: Upon receipt, aliquot your dNTP stock into smaller, single-use volumes to minimize freeze-thaw cycles.[3]
-
Storage: Store dNTPs at -20°C in a non-frost-free freezer.
-
Use Fresh Stock: If you suspect degradation, use a fresh, unopened tube of dNTPs for your PCR.
-
Check for Contaminants: Ensure your dNTPs are certified nuclease-free and free from DNA contamination.[5]
Experimental Protocol: Verifying dNTP Integrity
-
Set up Control Reactions: Prepare two PCR reactions. One with your current dNTP stock and another with a brand new, unopened vial of dNTPs.
-
Use a Reliable Template and Primers: Employ a template-primer set that has previously worked well in your lab to ensure the issue is not with other components.
-
Standard PCR Conditions: Run the PCR under standard, optimized conditions.
-
Analyze Results: Compare the results on an agarose gel. If the reaction with the new dNTPs yields a clean, specific band while the other continues to show a smear, your old dNTP stock is likely compromised.
Step 3: Consider the dNTP-Mg2+ Balance
dNTPs bind to magnesium ions (Mg2+), an essential cofactor for DNA polymerase. An imbalance between dNTPs and Mg2+ can inhibit the reaction.
Solution:
If you adjust your dNTP concentration, you may also need to optimize the Mg2+ concentration. The typical optimal range for Mg2+ is 1.5–2.0 mM.[6][8] If you increase the dNTP concentration, a corresponding increase in Mg2+ may be necessary.[1][9]
Visualization of Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting smeared PCR bands related to dNTPs.
Caption: Troubleshooting workflow for dNTP-related PCR smearing.
References
- 1. PCR Troubleshooting [caister.com]
- 2. End-point PCR and PCR Primers Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. General Guidelines for PCR Optimization [primerdigital.com]
- 7. agilent.com [agilent.com]
- 8. neb.com [neb.com]
- 9. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
Technical Support Center: Optimizing PCR Yield by Modulating dGTP Levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals looking to improve PCR yield and specificity, particularly for GC-rich templates, by modulating dGTP levels.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to amplify GC-rich DNA sequences?
High GC content (>65%) in DNA templates poses a challenge for PCR amplification due to the strong triple hydrogen bonds between guanine (G) and cytosine (C), making the DNA more resistant to denaturation. These regions are also prone to forming stable secondary structures, such as hairpin loops, which can block DNA polymerase and prevent primer annealing, leading to low or no PCR product.[1][2]
Q2: How can modulating this compound levels improve the amplification of GC-rich templates?
Standard this compound can participate in the formation of secondary structures. By substituting this compound with an analog like 7-deaza-2'-deoxyguanosine (7-deaza-dGTP), the formation of these inhibitory secondary structures is reduced.[2][3] 7-deaza-dGTP lacks a nitrogen at the 7th position of the purine ring, which prevents the formation of Hoogsteen base pairing involved in creating G-quadruplex structures, without affecting the normal Watson-Crick base pairing required for DNA synthesis.[2][3] This results in improved yield and specificity for GC-rich amplicons.
Q3: What is 7-deaza-dGTP and how does it work?
7-deaza-dGTP is an analog of deoxyguanosine triphosphate (this compound). It is used in PCR to amplify DNA regions with high GC content. The substitution of nitrogen with a carbon at the 7-position of the guanine base reduces the stability of secondary structures that can form in GC-rich regions, thereby facilitating the progression of the DNA polymerase and improving amplification efficiency.[2][3]
Q4: Can I completely replace this compound with 7-deaza-dGTP in my PCR?
While it is possible, a partial substitution of this compound with 7-deaza-dGTP is more common. A frequently recommended ratio is 3:1 of 7-deaza-dGTP to this compound.[2][3][4] Other ratios such as 40:60, 50:50, and 60:40 (7-deaza-dGTP:this compound) have also been shown to be effective, particularly when combined with other strategies like subcycling.[5] The optimal ratio may depend on the specific template and its GC content.
Q5: What is "Hot Start" PCR and how does it relate to this compound analogs?
Hot Start PCR is a technique that inhibits the DNA polymerase activity at lower temperatures to prevent non-specific amplification and primer-dimer formation. This is often achieved using a chemically modified or antibody-bound polymerase that only becomes active at the high temperature of the initial denaturation step. Using a "Hot Start" version of 7-deaza-dGTP, where the analog is chemically modified with a thermolabile protecting group, can further enhance specificity.[1] The protecting group is removed at high temperatures, releasing the active 7-deaza-dGTP for incorporation and improving results for templates with up to 85% GC content.[1]
Troubleshooting Guide
Issue: Low or no PCR product when amplifying a known GC-rich template.
| Possible Cause | Troubleshooting Step |
| Suboptimal dNTP concentrations | Ensure the total dNTP concentration is appropriate for your polymerase and amplicon length. For GC-rich templates, consider partially substituting this compound with 7-deaza-dGTP. Start with a 3:1 ratio of 7-deaza-dGTP to this compound.[2][3][4] |
| Inhibitory secondary structures | In addition to using 7-deaza-dGTP, try adding PCR enhancers like DMSO (2-10%), Betaine (1-2M), or Formamide (1-5%) to the reaction mix. These additives help to destabilize secondary structures.[3] |
| Incorrect annealing temperature | The annealing temperature may be too high for primers to bind effectively, or too low, causing non-specific binding. Optimize the annealing temperature using a gradient PCR. |
| Insufficient denaturation | For GC-rich templates, a higher denaturation temperature (98-100°C) and/or a longer initial denaturation time may be required to fully separate the DNA strands.[6] |
| Poor polymerase performance | Use a DNA polymerase specifically designed for GC-rich templates. Some polymerases are supplied with a dedicated GC-enhancer buffer. |
Issue: Non-specific bands or a smeared gel appearance with a GC-rich template.
| Possible Cause | Troubleshooting Step |
| Primer-dimer formation | Increase the annealing temperature in increments of 2°C. Ensure your primers are well-designed with minimal self-complementarity. |
| Excessive MgCl₂ concentration | While magnesium is essential for polymerase activity, too much can reduce specificity. Try a magnesium titration from 1.5 mM to 4.0 mM in 0.5 mM increments. |
| Non-specific primer annealing | Increase the annealing temperature. Consider using a "Hot Start" polymerase or "Hot Start" dNTPs to prevent non-specific amplification at lower temperatures.[1] |
| Template contamination | Ensure the template DNA is pure. Contaminants can inhibit the PCR or lead to non-specific amplification. Consider diluting the template. |
Quantitative Data
Table 1: Recommended Ratios of 7-deaza-dGTP to this compound for GC-Rich PCR
| 7-deaza-dGTP : this compound Ratio | Target GC Content | Notes | Reference |
| 3:1 | >60% | A commonly cited starting ratio for improving yield and specificity. | [2][3][4] |
| 40:60 | 10-90% | Effective when combined with subcycling protocols. | [5] |
| 50:50 | 10-90% | Effective when combined with subcycling protocols. | [5] |
| 60:40 | 10-90% | Showed the best performance for templates up to 90% GC content in one study, especially with subcycling. | [5] |
Table 2: Common PCR Additives for Amplification of GC-Rich DNA
| Additive | Recommended Final Concentration | Mechanism of Action | Reference |
| DMSO | 2-10% | Reduces DNA secondary structures. | [3] |
| Betaine | 1-2 M | Reduces the formation of secondary structures and equalizes the melting temperatures of GC and AT base pairs. | [3] |
| Formamide | 1-5% | Lowers the DNA melting temperature. |
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich Template using 7-deaza-dGTP
This protocol provides a starting point for amplifying a GC-rich DNA sequence. Optimization may be required.
-
Prepare the Reaction Mix:
-
On ice, prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors).
-
For a single 50 µL reaction, combine the following components:
-
Nuclease-free water: to a final volume of 50 µL
-
10X PCR Buffer: 5 µL
-
MgCl₂ (50 mM): 1.5 µL (for a final concentration of 1.5 mM, may need optimization)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP, and this compound): 0.5 µL
-
7-deaza-dGTP (10 mM): 1.5 µL (This creates a 3:1 ratio of 7-deaza-dGTP to this compound)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template DNA (10-100 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
-
-
Thermal Cycling:
-
Perform an initial denaturation at 95-98°C for 2-5 minutes.
-
Cycle 30-35 times through the following steps:
-
Denaturation: 95-98°C for 30-60 seconds.
-
Annealing: 55-68°C for 30-60 seconds (optimize with a gradient).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Perform a final extension at 72°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis.
-
Note: Staining with ethidium bromide may be less efficient for DNA containing 7-deaza-dGTP. An alternative stain like SYBR Green may provide better visualization.
-
Protocol 2: Quantification of dNTPs in a PCR Mix (Adapted from a tissue protocol)
This protocol provides a method to determine the concentration of a specific dNTP in a solution.
-
Prepare a Master Mix for Quantification:
-
For each dNTP to be quantified (e.g., this compound), prepare a separate master mix.
-
The master mix should contain all components for a real-time PCR reaction except for the dNTP being measured.
-
Example 2X master mix for this compound quantification (for a final 10 µL reaction):
-
Nuclease-free water: 175 µL
-
5X High-Fidelity Polymerase Reaction Buffer: 200 µL
-
Nucleotide Detection Primer (10 µM): 25 µL
-
Template with a known sequence and a single G incorporation site (10 µM): 20 µL
-
dNTP mix (2.5 mM each of dATP, dCTP, dTTP): 20 µL
-
20X EvaGreen Dye: 50 µL
-
High-Fidelity DNA Polymerase (e.g., Q5, 2 U/µL): 10 µL
-
-
-
Prepare dNTP Standards:
-
Create a serial dilution of the dNTP to be quantified (e.g., this compound) to generate a standard curve (e.g., from 500 nM to 7.81 nM).
-
-
Set up the qPCR Plate:
-
On ice, in a 384-well qPCR plate, pipette 5 µL of the master mix into each well.
-
Add 5 µL of your PCR mix sample (the "unknown") or the dNTP standards to the appropriate wells.
-
-
Run the qPCR:
-
Run the plate in a real-time PCR instrument. The fluorescence signal will be proportional to the amount of the limiting dNTP incorporated.
-
-
Data Analysis:
-
Generate a standard curve from the fluorescence values of the dNTP standards.
-
Determine the concentration of the dNTP in your sample by comparing its fluorescence value to the standard curve.
-
Visualizations
Caption: Standard PCR experimental workflow.
Caption: Troubleshooting logic for low PCR yield with GC-rich templates.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 6. PCR Troubleshooting | Bio-Rad [bio-rad.com]
Validation & Comparative
Validating dGTP Purity for Enzymatic Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of 2'-deoxyguanosine 5'-triphosphate (dGTP) is paramount for the accuracy and reliability of enzymatic assays such as polymerase chain reaction (PCR), DNA sequencing, and reverse transcription. This guide provides an objective comparison of methods to validate this compound purity and presents experimental data to aid in the selection of high-quality reagents.
The fidelity of DNA polymerases and other nucleotide-utilizing enzymes is directly influenced by the purity of the dNTP pool. Contaminants, including other nucleotides, pyrophosphates, or modified bases, can lead to decreased amplification efficiency, higher mutation rates, and overall unreliable experimental outcomes. Therefore, rigorous quality control of this compound is a critical, yet often overlooked, aspect of experimental design.
Comparative Analysis of this compound Purity
Several methods are employed to assess the purity of this compound, each with its own advantages in terms of sensitivity, resolution, and the type of information it provides. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and functional enzymatic assays.
A comparison of this compound from various commercial suppliers reveals that while most claim high purity levels (typically >99%), the actual purity and the presence of enzymatic inhibitors can vary.
Table 1: Comparison of this compound Purity and Performance from Representative Suppliers
| Supplier | Purity Claim (HPLC) | Key Purity Features | Functional Performance (Long-Range PCR) |
| Supplier J (Jena Bioscience) | >99% | Enzymatically synthesized to minimize impurities like pyrophosphate and modified nucleotides. HPLC data shows fewer nucleosidic impurities compared to competitors.[1] | Successfully amplifies an 18 kb DNA fragment, indicating high performance and lack of inhibitors.[1] |
| Supplier B (Bioline/Meridian) | >99% | Stated to be free of DNase, RNase, Protease, and Nickase activity. Supplied as lithium salts for enhanced stability.[2] | Functionally validated for high-performance long-range PCR applications.[3] |
| Supplier T (Takara Bio) | >98% | Tested for quality control in a variety of applications. | Suitable for DNA amplification, RT-PCR, cDNA synthesis, and DNA sequencing.[4] |
| Supplier Z (Zymo Research) | >99% | Free of endo/exo-deoxyribonucleases, ribonucleases, and phosphatases. | Readily incorporates into PCR amplicons.[5] |
| Supplier H (highQu) | >99% | Confirmed by HPLC analysis to be free from deaminated nucleotides and pyrophosphates. Tested for absence of bacterial and human DNA contamination.[6] | Suitable for amplification of very long targets and complex DNA templates.[6] |
| Supplier BC (BioChain) | >99.5% | Purified with preparative HPLC. Tested for performance with various DNA polymerases and in long PCR.[7] | Performance tested in long PCR to amplify up to 30 kb.[7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is a cornerstone technique for quantifying the purity of this compound by separating it from its potential impurities, such as dGDP, dGMP, and other nucleosidic contaminants.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 1 mM) in a mobile phase-compatible buffer.
-
Chromatographic System:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of a low-concentration ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Analysis:
-
Inject the prepared this compound sample.
-
Record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total area of all peaks.
-
Functional Purity Assessment by Long-Range PCR
A functional assay provides a practical measure of this compound performance in a relevant application. Long-range PCR is particularly sensitive to dNTP quality, as impurities can inhibit the polymerase over long amplification distances.
Methodology:
-
Reaction Setup: Prepare a standard long-range PCR master mix containing a long-template DNA (e.g., 18 kb), a high-fidelity DNA polymerase, and the dNTP mix with the this compound being tested.
-
Control Reactions: Set up parallel reactions with this compound from a trusted source as a positive control and a no-template control.
-
Thermal Cycling: Perform the PCR with an optimized thermal cycling protocol for the specific template and polymerase.
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Successful amplification of the full-length product indicates the absence of significant inhibitory impurities in the this compound.[1]
-
Visualizing Workflows and Pathways
To better understand the processes involved in this compound quality control and its biological context, the following diagrams illustrate the experimental workflow and its relevant metabolic pathway.
Conclusion
The purity of this compound is a critical factor for the success of numerous enzymatic assays. While most suppliers claim high purity, the manufacturing process and quality control measures can significantly impact the final product. This guide highlights the importance of independently verifying this compound purity using methods such as HPLC and functional assays. For demanding applications like long-range PCR, enzymatically synthesized dNTPs may offer superior performance due to the absence of common chemical synthesis byproducts. By carefully selecting and validating this compound, researchers can enhance the reliability and reproducibility of their experimental results.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. This compound | Bioline | Meridian Bioscience [bioline.com]
- 3. bioline.com [bioline.com]
- 4. Deoxynucleotide triphosphates [takarabio.com]
- 5. zymoresearch.com [zymoresearch.com]
- 6. highQu's dNTPs for PCR and qPCR & diagnostic kit producers [highqu.com]
- 7. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]
A Researcher's Guide to the Comparative Analysis of dGTP from Commercial Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of deoxyguanosine triphosphate (dGTP) are critical for the success of numerous molecular biology applications, from PCR and sequencing to the development of novel therapeutics. Variations in purity, concentration, and the presence of inhibitors can lead to inconsistent experimental results, project delays, and compromised data integrity. This guide provides a framework for the objective comparison of this compound from different commercial suppliers, complete with experimental protocols and data presentation structures to aid in selecting the optimal reagent for your specific needs.
Key Quality Parameters for this compound Comparison
A thorough comparative analysis of this compound should focus on four key quality attributes: Purity, Concentration, Performance, and Stability. The following table outlines these parameters and the recommended analytical methods for their assessment.
| Quality Parameter | Description | Recommended Analytical Method | Acceptance Criteria |
| Purity | The percentage of this compound relative to other nucleosidic and non-nucleosidic contaminants, such as dGDP, dGMP, and deoxyguanosine. | High-Performance Liquid Chromatography (HPLC) | ≥ 99% |
| Concentration | The accuracy of the stated this compound concentration in the supplied solution. | UV-Vis Spectrophotometry | Within ±10% of the manufacturer's specification |
| Performance | The functional efficiency and reliability of the this compound in a standardized enzymatic reaction. | Quantitative PCR (qPCR) Efficiency Assay | Consistent and high amplification efficiency (90-110%) |
| Stability | The ability of the this compound solution to maintain its quality attributes over time under defined storage conditions. | Long-term and accelerated stability studies | No significant degradation or loss of performance over the claimed shelf life |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide. It is recommended to perform these assays in parallel for this compound from different suppliers to ensure a direct and fair comparison.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of this compound purity by assessing the peak area of this compound relative to other UV-absorbing contaminants.[1][2][3][4]
Materials:
-
This compound samples from different suppliers
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µM, 100 × 4.6 mm)[1]
-
Mobile Phase A: 50 mM triethylammonium acetate (TEAA), pH 7.0, with 2 mM EDTA
-
Mobile Phase B: Acetonitrile (MeCN)
-
Nuclease-free water
Procedure:
-
Prepare a 1:100 dilution of each this compound sample in nuclease-free water.
-
Set up the HPLC system with the C18 column, equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the diluted this compound sample.
-
Run a linear gradient of 5-15% Mobile Phase B over 10 minutes at a flow rate of 1.0 mL/min.[1]
-
Monitor the absorbance at 260 nm.
-
Identify the this compound peak based on its retention time, confirmed by a this compound standard.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all UV-absorbing species and multiplying by 100.
Performance Evaluation using Quantitative PCR (qPCR) Efficiency Assay
This protocol assesses the functional performance of this compound by measuring the efficiency of a qPCR reaction.[5][6][7][8]
Materials:
-
This compound samples from different suppliers
-
dNTP mix (dATP, dCTP, dTTP)
-
qPCR instrument
-
DNA template (e.g., human genomic DNA)
-
Primers for a target gene
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Procedure:
-
Prepare a master mix for each this compound supplier, containing all qPCR components except the DNA template. The final concentration of each dNTP should be 200 µM.[7]
-
Create a 5-fold serial dilution of the DNA template.
-
Set up qPCR reactions for each dilution point in triplicate, for each this compound supplier.
-
Perform the qPCR with a standard cycling protocol (e.g., initial denaturation at 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).[7]
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the log of the template concentration for each this compound supplier.
-
Calculate the PCR efficiency (E) from the slope of the standard curve using the formula: E = (10^(-1/slope) - 1) * 100.
Long-Term Stability Study
This protocol evaluates the stability of this compound over an extended period under recommended storage conditions.
Materials:
-
This compound samples from different suppliers
-
-20°C freezer
-
HPLC system
-
qPCR instrument and reagents
Procedure:
-
Aliquot this compound samples from each supplier into multiple tubes to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
At specified time points (e.g., 0, 3, 6, 9, and 12 months), remove one aliquot from each supplier.
-
After thawing, perform the HPLC purity analysis and the qPCR performance assay as described above.
-
Compare the results over time to the initial (time 0) data to assess any degradation or loss of performance.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for this compound quality control and the role of this compound in the DNA synthesis pathway.
Caption: Experimental workflow for this compound quality control.
Caption: Role of this compound in DNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Optimizing dNTP Concentration in PCR Reactions for Effi... [sbsgenetech.com]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. tandfonline.com [tandfonline.com]
The Dance of Specificity: A Comparative Guide to the Cross-Reactivity of DNA Polymerases with dGTP Analogs
For researchers, scientists, and drug development professionals, understanding the intricate interactions between DNA polymerases and nucleotide analogs is paramount. The ability of a polymerase to accept or reject a modified deoxynucleoside triphosphate (dNTP) is the linchpin of many critical applications, from antiviral therapies and cancer treatments to advanced sequencing and molecular diagnostics. This guide provides a comparative analysis of the cross-reactivity of various DNA polymerases with a selection of dGTP analogs, supported by experimental data and detailed methodologies.
The specificity of DNA polymerases for their natural substrates is a cornerstone of genomic integrity. However, this specificity is not absolute. Modified nucleotides, such as this compound analogs, can be incorporated into the growing DNA chain, often with profound biological consequences. This cross-reactivity is a double-edged sword: it can be harnessed for therapeutic intervention or lead to mutagenic events. The following sections delve into the performance of different DNA polymerases when challenged with a range of this compound analogs, offering a quantitative and qualitative comparison to inform experimental design and drug discovery efforts.
Comparative Performance of DNA Polymerases with this compound Analogs
The interaction between a DNA polymerase and a this compound analog is a dynamic process governed by the unique structural features of both the enzyme's active site and the nucleotide's modification. This interplay dictates the efficiency and fidelity of DNA synthesis. The following tables summarize key quantitative data on the incorporation of various this compound analogs by different DNA polymerases, providing a snapshot of their relative cross-reactivity.
| This compound Analog | DNA Polymerase | Key Findings | Reference |
| N2-(p-n-butylphenyl)this compound (BuPthis compound) | Calf Thymus DNA Polymerase α (pol α) | Acts as a potent and selective inhibitor. Forms a stable polymerase:inhibitor:primer-template complex, but the analog is not incorporated. | |
| Bacteriophage T4 DNA Polymerase | In contrast to pol α, T4 polymerase is capable of polymerizing BuPthis compound, indicating that resistance to polymerization is not a universal mechanism of inhibition for this analog. | ||
| N2-(3,4-dichlorobenzyl)this compound (DCBthis compound) | Bacillus subtilis DNA Polymerase III (pol III) | Acts as an inhibitor that can be incorporated into the DNA, occupying the dNTP binding site. | |
| 8-oxo-dGTP | HIV-1 Reverse Transcriptase | Incorporates the analog, with discrimination against its incorporation being a function of both Km and Vmax. | |
| Murine Leukemia Virus Reverse Transcriptase | Incorporates the analog, with discrimination against its incorporation being a function of both Km and Vmax. | ||
| DNA Polymerase α | Exhibits significant discrimination against the incorporation of 8-oxo-dGTP. | ||
| DNA Polymerase β | Incorporates 8-oxo-dGTP efficiently with minimal discrimination compared to the natural this compound. | ||
| 8-NH2-dGTP | HIV-1 Reverse Transcriptase | More efficiently incorporated and extended than 8-oxo-dGTP. | |
| Murine Leukemia Virus Reverse Transcriptase | More efficiently incorporated and extended than 8-oxo-dGTP. | ||
| DNA Polymerase α | Shows a comparatively higher preference for 8-NH2-dGTP over 8-oxo-dGTP. | ||
| DNA Polymerase β | Efficiently incorporates 8-NH2-dGTP. | ||
| 6-chloro-2-aminopurine-drTP (6-Cl-2APTP) | Klenow Fragment (DNA Polymerase I) | Incorporated more slowly than this compound opposite a poly(dC) template, at about 80% of the rate. |
Kinetic Parameters of this compound Analog Incorporation
To provide a more granular view of the enzymatic process, the following table presents kinetic parameters for the incorporation of specific this compound analogs by different DNA polymerases. These values, including the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are critical for understanding the efficiency and affinity of the polymerase-analog interaction.
| DNA Polymerase | This compound Analog | Template | Km (µM) | Relative Vmax | Efficiency (Vmax/Km) | Reference |
| DNA Polymerase β | 8-oxo-dGTP | DNA | No significant discrimination in Km | Lower discrimination in Vmax compared to other polymerases | Efficient | |
| DNA Polymerase β | 8-NH2-dGTP | DNA | No significant discrimination in Km | Lower discrimination in Vmax compared to other polymerases | Efficient | |
| DNA Polymerase α | 8-oxo-dGTP | DNA | - | - | Large discrimination | |
| DNA Polymerase α | 8-NH2-dGTP | DNA | - | - | Higher preference than for 8-oxo-dGTP | |
| HIV-1 RT | 8-oxo-dGTP | DNA | Discrimination is a function of Km and/or Vmax | Discrimination is a function of Km and/or Vmax | Less efficient than this compound | |
| HIV-1 RT | 8-NH2-dGTP | DNA | Discrimination is a function of Km and/or Vmax | Discrimination is a function of Km and/or Vmax | More efficient than 8-oxo-dGTP |
Note: A '-' indicates that the specific quantitative value was not provided in the cited abstract.
Visualizing the Experimental Workflow and Molecular Interactions
Understanding the methodologies used to assess the cross-reactivity of DNA polymerases is crucial for interpreting the data and designing future experiments. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for analyzing this compound analog incorporation and the fundamental molecular interactions at play.
Figure 1. A generalized workflow for assessing the incorporation of this compound analogs by DNA polymerases.
A Researcher's Guide to Assessing dGTP Quality via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of deoxyguanosine triphosphate (dGTP) is paramount for the success of critical molecular biology applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for assessing the quality of this compound. This guide provides a comprehensive comparison of HPLC with other analytical methods, detailed experimental protocols, and visual workflows to aid in the accurate assessment of this compound quality.
Comparing Analytical Techniques for this compound Analysis
While HPLC is a cornerstone for nucleotide analysis, other techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Capillary Electrophoresis (CE) offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including sensitivity, resolution, and available instrumentation.
| Feature | HPLC-UV | HPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on physicochemical interactions with a stationary phase, detection by UV absorbance. | Separation by HPLC coupled with mass-to-charge ratio detection for high specificity. | Separation in a capillary based on electrophoretic mobility in an electric field. |
| Sensitivity | Good, with detection limits typically in the picomole range.[1] | Excellent, with detection limits reaching the femtomole range.[2] | Very high, with detection limits as low as 0.1 nM for fluorescently labeled DNA.[3] |
| Resolution | Good, capable of separating this compound from its main impurities. | Excellent, provides high-resolution separation and specific identification of co-eluting compounds. | Excellent, capable of single-base resolution.[3] |
| Analysis Time | Relatively fast, with typical run times of 10-30 minutes.[2] | Fast, with run times as short as 10 minutes.[2] | Fast, with separation times often under 30 minutes.[3] |
| Quantitative Precision | Generally high, with good repeatability of peak areas.[4] | Good, though precision can sometimes be slightly lower than HPLC-UV.[4] | High, with good reproducibility. |
| Instrumentation Cost | Relatively low to moderate. | High. | Moderate. |
| Primary Advantages | Widely available, robust, and cost-effective. | High sensitivity and specificity, definitive peak identification. | High resolution, minimal sample consumption. |
| Primary Limitations | Potential for co-eluting impurities to interfere with quantification. | Higher cost and complexity. | Can be sensitive to matrix effects. |
Experimental Protocol: Purity Assessment of this compound by Ion-Pair Reversed-Phase HPLC
This protocol outlines a common method for analyzing this compound purity and detecting impurities like deoxyguanosine diphosphate (dGDP) and deoxyguanosine monophosphate (dGMP).
1. Materials and Reagents
-
This compound standard (high purity)
-
dGDP and dGMP standards
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
-
Sample diluent: HPLC-grade water or a weak buffer
2. Instrumentation
-
HPLC system with a UV detector (set to 254 nm or 260 nm)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Prepare standard solutions of this compound, dGDP, and dGMP in the same diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient from 0% to 20% Mobile Phase B
-
15-20 min: Hold at 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Re-equilibration at 100% Mobile Phase A
-
5. Data Analysis
-
Peak Identification: Identify the peaks corresponding to this compound, dGDP, and dGMP by comparing their retention times with those of the standards.
-
Purity Calculation: Calculate the purity of the this compound sample using the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizing the Workflow and Impurity Relationships
Understanding the experimental workflow and the relationship between this compound and its potential impurities is crucial for accurate quality assessment.
Caption: Workflow for assessing this compound quality using HPLC.
The diagram above illustrates the key stages of this compound quality assessment, from sample preparation to data analysis, and highlights the hydrolytic degradation pathway of this compound to its common impurities.
By following standardized protocols and understanding the comparative advantages of different analytical techniques, researchers can confidently assess the quality of their this compound, ensuring the reliability and reproducibility of their experimental outcomes.
References
- 1. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Quantification of Short Nucleic Acid Samples by Capillary Electrophoresis with Automated Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the repeatability of quantitative data measured in high-performance liquid chromatography with UV and atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
dGTP vs. GTP: A Comparative Guide to Their Roles in Cellular Signaling
For Immediate Publication
A Comprehensive Analysis of dGTP and GTP in Signal Transduction, Featuring In-Depth Experimental Data and Methodologies for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the roles of deoxyguanosine triphosphate (this compound) and guanosine triphosphate (GTP) in cellular signaling pathways. While structurally similar, these two molecules exhibit distinct and crucial functions within the cell, primarily dictated by the presence or absence of a hydroxyl group on the 2' carbon of the ribose sugar. This guide delves into their canonical and non-canonical roles, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding.
At a Glance: Key Differences Between this compound and GTP
| Feature | This compound (Deoxyguanosine Triphosphate) | GTP (Guanosine Triphosphate) |
| Structure | Deoxyribose sugar (lacks 2'-hydroxyl group) | Ribose sugar (has 2'-hydroxyl group) |
| Primary Canonical Role | Building block for DNA synthesis and repair. | Building block for RNA synthesis, energy currency, and a central signaling molecule. |
| Primary Signaling Role | Allosteric activator of SAMHD1. | Molecular switch for G-proteins, regulating a vast array of signaling cascades. |
| Cellular Concentration | Significantly lower, tightly regulated, and peaks during S phase. | Abundant and relatively stable. |
I. The Canonical Signaling Role of GTP: The G-Protein Molecular Switch
Guanosine triphosphate (GTP) is a cornerstone of intracellular signaling, most notably through its function as a molecular switch for GTP-binding proteins (G-proteins). This family of proteins, which includes both small GTPases (e.g., Ras, Rho, Rab) and heterotrimeric G-proteins, cycles between an active "on" state when bound to GTP and an inactive "off" state when bound to guanosine diphosphate (GDP).
This cycling is tightly regulated by two main types of proteins:
-
Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP from the G-protein, allowing the more abundant GTP to bind, thus activating the G-protein.
-
GTPase-Activating Proteins (GAPs): These proteins enhance the intrinsic GTPase activity of the G-protein, accelerating the hydrolysis of GTP to GDP and inactivating the G-protein.
The activation of G-proteins initiates a wide range of downstream signaling cascades that control fundamental cellular processes such as cell growth, differentiation, and proliferation.
II. The Emerging Signaling Role of this compound: Allosteric Activation of SAMHD1
While primarily known as a precursor for DNA synthesis, this compound has a critical signaling role as a potent allosteric activator of the sterile alpha motif and HD-domain containing protein 1 (SAMHD1). SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase, an enzyme that degrades dNTPs into their corresponding deoxynucleosides and inorganic triphosphate.
By depleting the cellular pool of dNTPs, SAMHD1 plays a crucial role in:
-
Innate Immunity: Restricting the replication of retroviruses, such as HIV-1, in non-dividing cells by limiting the availability of dNTPs required for reverse transcription.
-
Genome Stability: Maintaining the appropriate balance of dNTP pools to prevent mutations and replication stress.
The activation of SAMHD1's dNTPase activity is a complex process. Binding of a guanine nucleotide (this compound or GTP) to an allosteric site induces a conformational change that allows for the binding of any of the four dNTPs to a second allosteric site, leading to the formation of a catalytically active tetramer.
III. Quantitative Comparison: this compound vs. GTP in Signaling
A key distinction in the signaling roles of this compound and GTP lies in their interaction with their respective primary protein targets.
G-Protein Specificity: GTP is the Preferred Ligand
G-proteins exhibit a high degree of specificity for GTP. The 2'-hydroxyl group on the ribose of GTP is a critical determinant for high-affinity binding and efficient signaling. While this compound can be hydrolyzed by some oncogenic mutants of K-Ras at a higher rate than GTP, wild-type G-proteins are generally considered to be unresponsive to this compound at physiological concentrations. This specificity ensures that the DNA precursor this compound does not inadvertently activate the myriad of GTP-dependent signaling pathways.
Table 1: Comparison of this compound and GTP Interaction with K-Ras
| Parameter | This compound | GTP | Reference |
| Hydrolysis by Wild-Type K-Ras | No significant difference in hydrolysis rate compared to GTP. | Standard substrate for intrinsic and GAP-stimulated hydrolysis. | [1] |
| Hydrolysis by Oncogenic K-Ras Mutants (Q61H, G13D, G12C) | Higher hydrolysis rate compared to GTP. | Lower hydrolysis rate compared to this compound. | [1] |
SAMHD1 Activation: GTP as a Potent Physiological Activator
Interestingly, while this compound is a potent allosteric activator of SAMHD1, GTP has been shown to be an equally, and under physiological conditions, a more significant activator. This is due to the much higher cellular concentration of GTP compared to this compound. Furthermore, GTP is not a substrate for SAMHD1, meaning it can activate the enzyme without being consumed.
Table 2: Kinetic Parameters for SAMHD1 Activation by this compound and GTP
| Parameter | This compound as Activator | GTP as Activator | Reference |
| Apparent Km | 240 nM | 240 nM | [2] |
| Vmax | 1.1 nM dA/ng of SAMHD1/s | 1.1 nM dA/ng of SAMHD1/s | [2] |
| kcat | 0.003 s-1 | 0.003 s-1 | [2] |
| Km for dATP (substrate) | 2.7 mM | 0.74 mM | [2] |
These data indicate that while both this compound and GTP have similar activation potentials in vitro, GTP leads to a lower Michaelis constant (Km) for the substrate dATP, suggesting it may be a more efficient activator in the cellular context.[2]
IV. Experimental Protocols
SAMHD1 dNTPase Activity Assay
This protocol is adapted from studies characterizing the enzymatic activity of SAMHD1.
Objective: To measure the hydrolysis of a dNTP substrate by purified SAMHD1 protein in the presence of an allosteric activator (this compound or GTP).
Materials:
-
Purified SAMHD1 protein
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM MgCl2, 0.5 mM TCEP
-
Substrate: dNTP of interest (e.g., dATP, this compound)
-
Activator: this compound or GTP
-
Quenching Buffer: 10 mM EDTA in ice-cold buffer
-
HPLC system for product analysis
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer, the desired concentration of the dNTP substrate, and the allosteric activator (this compound or GTP) in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified SAMHD1 protein to a final concentration of approximately 500 nM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction and immediately quench it by diluting it five-fold into the ice-cold quenching buffer.
-
To separate the protein from the reaction products, centrifuge the quenched aliquots through a 10-kDa molecular weight cutoff filter.
-
Analyze the filtrate by HPLC to quantify the amount of the deoxynucleoside product formed.
-
Calculate the rate of dNTP hydrolysis.
V. Conclusion
References
The Impact of dGTP Modifications on Polymerase Fidelity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA polymerases is paramount in maintaining genomic integrity. However, the incorporation of modified deoxynucleoside triphosphates (dNTPs), particularly modified dGTPs, can significantly challenge this fidelity, leading to mutations and cellular dysfunction. This guide provides a comparative analysis of the impact of various dGTP modifications on the fidelity of DNA polymerases, supported by quantitative data and detailed experimental protocols.
The Challenge of Modified dGTPs to Polymerase Fidelity
DNA polymerases have evolved sophisticated mechanisms to select the correct nucleotide for incorporation, ensuring the faithful replication of the genetic code. This high fidelity is achieved through a combination of geometric selection in the polymerase active site and, in many cases, a proofreading exonuclease activity that removes misincorporated nucleotides.
Modified dGTPs, arising from cellular processes like oxidative stress or intentionally introduced as therapeutic agents, can subvert these fidelity checkpoints. These modifications can alter the hydrogen bonding potential, size, and shape of the nucleotide, leading to misincorporation and a decrease in overall replication fidelity. Understanding the interplay between different this compound modifications and various DNA polymerases is crucial for fields ranging from cancer biology to antiviral drug development.
Quantitative Comparison of this compound Modifications on Polymerase Fidelity
The fidelity of a DNA polymerase is often quantified by its ability to discriminate between the correct and incorrect nucleotide. This can be expressed as a misincorporation efficiency or an error rate. Pre-steady-state kinetics provide a detailed view of the individual steps of nucleotide incorporation, yielding the maximal rate of incorporation (kpol) and the apparent dissociation constant (Kd) of the nucleotide. A higher kpol and a lower Kd indicate more efficient incorporation.
Impact of 8-oxo-dGTP on Polymerase Fidelity
8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP) is a common product of oxidative damage to the nucleotide pool. Its ability to adopt a syn conformation allows it to mispair with adenine, leading to A:T to C:G transversion mutations.
| DNA Polymerase | Substrate | Template Base | kpol (s⁻¹) | Kd (µM) | Misincorporation Frequency | Reference |
| Human DNA Polymerase γ | This compound | C | 25 | 0.4 | - | |
| 8-oxo-dGTP | C | 1.1 | 1.8 | - | ||
| 8-oxo-dGTP | A | 0.02 | 10 | 1 in 1,250 | ||
| Human DNA Polymerase β | This compound | C | 0.1 | 1.0 | - | |
| 8-oxo-dGTP | C | 0.05 | 2.5 | - | ||
| 8-oxo-dGTP | A | 0.001 | 50 | 1 in 100,000 | ||
| Sulfolobus solfataricus Dpo4 | This compound | C | 5.7 | 190 | - | |
| 8-oxo-dGTP | C | 3.5 | 210 | - | ||
| 8-oxo-dGTP | A | 0.1 | 300 | 1 in 57 |
Impact of N2- and C8-Modified dGTPs on Polymerase Fidelity
Modifications at the N2 and C8 positions of the guanine base can also significantly impact polymerase fidelity. These modifications can be bulky adducts from environmental mutagens or smaller groups introduced for therapeutic or research purposes.
| DNA Polymerase | Substrate | Template Base | kpol (s⁻¹) | Kd (µM) | Misincorporation Frequency | Reference |
| Klenow Fragment (exo-) | This compound | C | 30 | 5 | - | |
| N2-ethyl-dGTP | C | 0.15 | 25 | - | ||
| N2-ethyl-dGTP | T | Not readily incorporated | - | >1 in 10⁵ | ||
| T7 DNA Polymerase | This compound | C | 300 | 18 | - | [1] |
| C8-aryl-dGTP | C | 15 | 150 | - | ||
| C8-aryl-dGTP | A | 0.01 | 500 | 1 in 20,000 |
Mechanisms of Polymerase Fidelity and Evasion by Modified dGTPs
The fidelity of a DNA polymerase is a multi-step process. The initial binding of a dNTP is followed by a conformational change of the polymerase into a "closed" state. This closed conformation is optimal for catalysis only when a correct Watson-Crick base pair is formed. Modified dGTPs can disrupt this process. For instance, the syn conformation of 8-oxo-dGTP can mimic a correct base pair with adenine, tricking the polymerase into the closed conformation and subsequent incorporation.
Experimental Protocols
Pre-Steady-State Kinetic Analysis of Single Nucleotide Incorporation
This protocol is adapted from established methods for measuring the pre-steady-state kinetics of DNA polymerase activity. It utilizes a rapid quench-flow instrument to measure the incorporation of a single nucleotide on a millisecond timescale.
Materials:
-
Purified DNA polymerase
-
5'-radiolabeled DNA primer-template substrate
-
Unlabeled dNTP stocks of varying concentrations (including the modified this compound)
-
Rapid quench-flow instrument (e.g., KinTek RQF-3)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
Procedure:
-
Enzyme-DNA Complex Formation: Pre-incubate the DNA polymerase with the 5'-radiolabeled primer-template DNA in the reaction buffer at the desired temperature. The polymerase concentration should be in excess of the DNA to ensure that all DNA is bound.
-
Rapid Mixing and Quenching: Load the enzyme-DNA complex into one syringe of the rapid quench-flow instrument and the dNTP solution into another.
-
Initiate the reaction by rapidly mixing the contents of the two syringes. The reaction is allowed to proceed for a defined, short period (e.g., 5 ms to 1 s).
-
The reaction is stopped by quenching with a solution like 0.5 M EDTA.
-
Product Analysis: The quenched samples are mixed with a denaturing loading buffer and resolved by denaturing PAGE.
-
Data Acquisition and Analysis: The gel is dried and exposed to a phosphor screen. The amount of product (primer extended by one nucleotide) and unextended primer is quantified using a phosphorimager.
-
The concentration of the extended product is plotted against time. The data for each dNTP concentration are fitted to a single-exponential equation to determine the observed rate of incorporation (kobs).
-
The kobs values are then plotted against the dNTP concentration and fitted to a hyperbolic equation to determine kpol and Kd.[2]
Fluorescence-Based Fidelity Assay Using 2-Aminopurine
2-aminopurine (2-AP) is a fluorescent analog of adenine that can be incorporated into DNA. Its fluorescence is sensitive to its local environment, making it a powerful probe for studying DNA polymerase conformational changes and kinetics.[3]
Materials:
-
Purified DNA polymerase
-
Custom DNA primer-template containing a 2-AP residue at a specific position
-
dNTP stocks (including the modified this compound)
-
Stopped-flow fluorescence spectrophotometer
-
Reaction buffer
Procedure:
-
Primer-Template Design: Design a primer-template duplex where 2-AP is placed at a position that will be sensitive to the binding and incorporation of the incoming nucleotide (e.g., as the templating base or adjacent to it).
-
Complex Formation: In the stopped-flow instrument, rapidly mix a solution of the DNA polymerase and the 2-AP-labeled primer-template with a solution containing the dNTP of interest.
-
Fluorescence Measurement: Monitor the change in 2-AP fluorescence over time. A change in fluorescence can indicate the binding of the dNTP and the subsequent conformational change of the polymerase.
-
Data Analysis: The fluorescence transient is fitted to an exponential equation to determine the rates of the conformational changes. By performing the experiment at various dNTP concentrations, the kinetic parameters for the conformational change step can be determined.
-
To measure incorporation, a quench-flow experiment can be run in parallel with a radiolabeled primer to correlate the fluorescence change with the chemical step of nucleotide incorporation.
Signaling Pathways and Repair of Modified Guanine
The presence of modified guanine in the genome, such as 8-oxoguanine (8-oxoG), can trigger DNA repair pathways to prevent mutations. The Base Excision Repair (BER) pathway is a major route for the removal of 8-oxoG.
Conclusion
The fidelity of DNA polymerases is a critical determinant of genome stability. Modified dGTPs present a significant challenge to this fidelity, and the extent of their impact varies depending on the specific modification, the DNA polymerase involved, and the sequence context. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to compare and understand the consequences of this compound modifications on polymerase fidelity. This knowledge is essential for advancing our understanding of mutagenesis, disease pathogenesis, and the development of novel therapeutic strategies.
References
A Researcher's Guide to the Quantitative Validation of dGTP Concentration in dNTP Mixes
For researchers, scientists, and professionals in drug development, the precise concentration of deoxyribonucleoside triphosphates (dNTPs) in a given mix is paramount for the success of numerous molecular biology applications, from polymerase chain reaction (PCR) and DNA sequencing to the development of novel therapeutics. An imbalance or incorrect concentration of any single dNTP, such as deoxyguanosine triphosphate (dGTP), can lead to decreased fidelity of DNA polymerases, biased amplification, and inaccurate experimental results. This guide provides a comparative overview of the three most common methods for validating this compound concentration: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Comparison of this compound Quantification Methods
The choice of method for validating this compound concentration depends on several factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation based on physicochemical properties and quantification by UV absorbance. | Separation by liquid chromatography followed by mass-based detection and quantification. | This compound-dependent enzymatic reaction leading to a detectable signal (e.g., radioactivity, fluorescence). |
| Sensitivity | Moderate (pmol range). | High (fmol to amol range).[1] | High (pmol to fmol range).[2][3][4] |
| Specificity | Good; can resolve dNTPs from rNTPs and other nucleotides.[5][6] | Very high; mass-based detection provides excellent specificity. | High; dependent on the specificity of the enzyme used. |
| Accuracy | High; dependent on the quality of the standard curve.[5] | Very high; can use isotopically labeled internal standards for precise quantification.[1][7] | Good; can be affected by interfering substances in the sample. |
| Precision (CV%) | Good; typically <15%.[5] | Excellent; typically <15% for inter-day and intra-day precision.[1][7][8] | Good; typically <15%. |
| **Linearity (R²) ** | Good (typically >0.99). | Excellent (typically >0.99).[1][7][8] | Good over a defined concentration range.[2][3] |
| Run Time | ~10-30 minutes per sample.[1][6] | ~10-20 minutes per sample.[1][7] | Variable; can be adapted for high-throughput formats. |
| Cost | Moderate equipment cost, relatively low running costs. | High equipment cost, moderate running costs. | Low to moderate equipment cost, variable reagent costs. |
| Throughput | Moderate; can be automated with an autosampler. | Moderate to high; amenable to automation. | High; can be performed in multi-well plate format. |
Experimental Protocols
Below are detailed methodologies for each of the three primary this compound validation techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of nucleotides. The method relies on the differential partitioning of the sample components between a stationary phase (the column) and a mobile phase.
Sample Preparation:
-
Dilute the dNTP mix to a final concentration within the linear range of the instrument, typically in the low micromolar range, using nuclease-free water or a suitable buffer.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for nucleotide separation.[5]
-
Mobile Phase: An ion-pairing reagent, such as tetrabutylammonium bromide, is often included in the mobile phase to improve the retention and separation of the highly polar dNTPs.[6] A typical mobile phase might consist of a buffered aqueous solution (e.g., potassium phosphate) and an organic modifier like acetonitrile.[6]
-
Detection: UV absorbance is monitored at or near the absorbance maximum of this compound, which is approximately 252 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area or height from the sample chromatogram to a standard curve generated from known concentrations of a this compound standard.[6]
Figure 1. HPLC Workflow for this compound Quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a powerful tool for dNTP analysis.
Sample Preparation:
-
Dilute the dNTP mix in a solution compatible with the LC-MS/MS system, such as a mixture of methanol and water.[1][7]
-
The inclusion of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is recommended for the most accurate quantification.
LC-MS/MS Conditions:
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon column can be used for separation.[1][7] The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.[1][7][8]
-
Mass Spectrometry: The analysis is performed in negative ion mode using electrospray ionization (ESI). Quantification is achieved using Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion (the molecular weight of this compound) and a specific product ion generated by fragmentation.[1]
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of this compound based on a standard curve.
Figure 2. LC-MS/MS Workflow for this compound Quantification.
Enzymatic Assay
Enzymatic assays for this compound quantification are based on the principle that a specific enzyme's activity is dependent on the concentration of this compound.
Principle:
A common approach involves using a DNA polymerase and a specific template-primer system where the incorporation of a labeled nucleotide is proportional to the amount of this compound present in the sample.[2] Alternatively, a coupled enzyme assay can be used where the product of a this compound-dependent reaction is converted into a colored or fluorescent compound.
Experimental Protocol (DNA Polymerase-based):
-
Reaction Setup: Prepare a reaction mixture containing a specific template-primer designed for this compound quantification, a DNA polymerase (e.g., Taq polymerase), the other three dNTPs (dATP, dCTP, dTTP), and a labeled dNTP (e.g., [α-³²P]dATP or a fluorescently labeled dNTP).[2]
-
Initiate Reaction: Add the dNTP mix sample to the reaction mixture to initiate DNA synthesis.
-
Incubation: Incubate the reaction at the optimal temperature for the DNA polymerase.
-
Detection: The amount of incorporated label is measured. For radioactive labels, this can be done by scintillation counting after separating the unincorporated nucleotides.[2] For fluorescent labels, the signal can be read on a plate reader.
-
Quantification: The this compound concentration is determined by comparing the signal from the sample to a standard curve generated with known this compound concentrations.[2]
Figure 3. Enzymatic Assay Workflow for this compound Quantification.
Commercial dNTP Mixes: A Note on Quality Control
Commercially available dNTP mixes are typically subject to rigorous quality control procedures by the manufacturer. Reputable suppliers will provide a certificate of analysis that includes the purity of each dNTP, often determined by HPLC to be >99%. They also test for the absence of contaminating enzymes like DNases, RNases, and phosphatases. While these specifications provide a good baseline, independent validation of dNTP concentration, particularly for highly sensitive or quantitative applications, is a prudent step to ensure the reliability and reproducibility of experimental results.
References
- 1. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified HPLC method for simultaneously quantifying ribonucleotides and deoxyribonucleotides in cell extracts or frozen tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 8. Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in biological samples by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Longer Reads: A Comparative Guide to dGTP and Its Analogs in DNA Sequencing
For researchers, scientists, and drug development professionals striving for longer and more accurate sequencing reads, especially through challenging GC-rich regions, the choice of nucleotides is paramount. While standard 2'-deoxyguanosine 5'-triphosphate (dGTP) is a cornerstone of DNA synthesis, its analogs, such as 7-deaza-dGTP and deoxyinosine triphosphate (dITP), offer powerful solutions to overcome the limitations of secondary structures that can truncate read lengths. This guide provides a comprehensive comparison of the effects of this compound and its analogs on sequencing read length, supported by experimental data and detailed protocols.
The formation of secondary structures, such as hairpins and G-quadruplexes, in guanine-rich DNA sequences can impede the processivity of DNA polymerase, leading to premature termination of the sequencing reaction and consequently, shorter read lengths. This is a significant challenge in both Sanger sequencing and Next-Generation Sequencing (NGS) platforms. The strategic substitution of this compound with its analogs can disrupt the Hoogsteen base pairing responsible for these structures, thereby enabling the polymerase to read through these difficult templates.
Comparative Analysis of this compound and Analogs on Sequencing Read Length
While extensive quantitative data directly comparing the impact of this compound and its analogs on NGS read lengths remains an area of active research, the benefits in Sanger sequencing are well-documented. The use of this compound analogs has been shown to significantly improve the quality and length of reads through GC-rich regions.
| Nucleotide/Analog | Sequencing Method | Primary Advantage | Typical Impact on Read Length |
| This compound | Sanger, NGS | Standard, unmodified nucleotide for DNA synthesis. | Can be limited in GC-rich regions due to secondary structures, leading to shorter reads. |
| 7-deaza-dGTP | Sanger, PCR for NGS | Reduces G-G Hoogsteen bond formation, minimizing secondary structures. | Significantly improves read length and quality through GC-rich sequences in Sanger sequencing.[1] |
| dITP | Sanger | Reduces band compression by forming weaker bonds with cytosine. | Can improve read quality but may be less efficiently incorporated by some polymerases.[2] |
| Combination (7-deaza-dGTP:dITP) | Sanger | Synergistic effect in resolving band compressions and secondary structures. | A 4:1 ratio has been shown to be optimal for maximizing read length in Sanger sequencing.[3][4][5] |
| Hydroxymethyl-dGTP | NGS (potential) | Can potentially alter DNA structure and polymerase interaction. | Research is ongoing; may offer advantages in specific NGS applications. |
Experimental Protocols
Sanger Sequencing of GC-Rich Templates
This protocol is adapted for sequencing DNA templates with high GC content, which are prone to secondary structure formation. The key modification is the partial or complete substitution of this compound with its analogs.
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing Primer (0.5 - 1.0 µM)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
dNTP mix containing a modified ratio of this compound/dGTP analog
-
Nuclease-free water
Procedure:
-
Reaction Setup: For a single reaction, combine the following in a PCR tube:
-
BigDye™ Terminator Ready Reaction Mix: 2 µL
-
Template DNA (PCR product: 10-40 ng; Plasmid: 200-500 ng)
-
Sequencing Primer: 1 µL
-
Modified dNTP Mix (see below for options): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Modified dNTP Mix Options:
-
Option A (7-deaza-dGTP): Prepare a dNTP mix where 50-100% of the this compound is replaced with 7-deaza-dGTP.
-
Option B (dITP): Prepare a dNTP mix where 50-100% of the this compound is replaced with dITP.
-
Option C (Combination): Prepare a dNTP mix where this compound is replaced with a 4:1 molar ratio of 7-deaza-dGTP to dITP.[3][4][5]
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
96°C for 10 seconds
-
50°C for 5 seconds
-
60°C for 4 minutes
-
-
Hold: 4°C
-
-
Post-Reaction Cleanup: Purify the sequencing products using a standard method such as ethanol/EDTA precipitation or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified products in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based genetic analyzer.
PCR Amplification of GC-Rich Targets for NGS Library Preparation
Incorporating this compound analogs during the PCR amplification step prior to NGS library construction can improve the representation of GC-rich regions in the final library.
Materials:
-
Genomic DNA
-
High-fidelity DNA polymerase suitable for GC-rich amplification
-
PCR primers flanking the target region
-
dNTP mix containing 7-deaza-dGTP
-
PCR buffer optimized for GC-rich targets
Procedure:
-
Reaction Setup: For a 50 µL reaction, combine:
-
5X GC Buffer: 10 µL
-
10 mM dNTP mix (with 25-50% 7-deaza-dGTP): 1 µL
-
Forward Primer (10 µM): 1.5 µL
-
Reverse Primer (10 µM): 1.5 µL
-
Template DNA (10-100 ng): 1 µL
-
High-Fidelity DNA Polymerase: 1 µL
-
Nuclease-free water: to 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
98°C for 10 seconds
-
Annealing Temperature (primer-dependent): 20 seconds
-
72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Purification: Purify the PCR product using a standard PCR purification kit.
-
NGS Library Preparation: Proceed with the purified PCR product for your chosen NGS platform's library preparation protocol (e.g., Illumina, PacBio, Oxford Nanopore). The incorporation of 7-deaza-dGTP in the amplicons will help ensure that GC-rich regions are adequately represented in the sequencing library.
Visualizing the Impact and Process
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Conclusion
The strategic use of this compound analogs is a powerful tool for overcoming the challenges of sequencing GC-rich DNA. For Sanger sequencing, a combination of 7-deaza-dGTP and dITP can significantly enhance read length and quality. In NGS workflows, incorporating 7-deaza-dGTP during the initial PCR amplification step can lead to a more faithful representation of GC-rich regions in the final sequencing data. As sequencing technologies continue to evolve, the development and application of novel nucleotide analogs will undoubtedly play a crucial role in pushing the boundaries of read length and accuracy, enabling researchers to explore the most complex regions of the genome.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. [PDF] Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs. | Semantic Scholar [semanticscholar.org]
- 4. Improved cycle sequencing of GC-rich templates by a combination of nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling dGTP
In the fast-paced environment of research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling deoxyguanosine triphosphate (dGTP), a fundamental building block in molecular biology. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, fostering a deep trust that extends beyond our products.
Immediate Safety and Handling Protocols
Deoxyguanosine triphosphate (this compound) is a stable molecule and is not classified as a hazardous substance under normal laboratory conditions. However, adherence to good laboratory practices is crucial to ensure a safe working environment. The following personal protective equipment (PPE) and handling procedures are recommended.
Personal Protective Equipment (PPE)
When handling this compound solutions, the following standard laboratory PPE should be worn:
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or Latex Gloves | Prevents direct skin contact with the solution and potential contamination of the product. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Protects eyes from accidental splashes. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from potential spills. |
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles to maintain product integrity.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical components of laboratory safety and environmental responsibility.
Experimental Workflow for this compound Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from retrieval to disposal.
Spill Response Protocol
In the event of a small spill of this compound solution, the following steps should be taken.
Disposal Plan
Unused this compound solutions and materials contaminated with this compound are not considered hazardous waste.
-
Liquid Waste: Dispose of in accordance with local and institutional regulations for non-hazardous aqueous waste. This may include disposal down the drain with copious amounts of water.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be disposed of in the regular laboratory solid waste stream.
Always consult your institution's specific guidelines for waste disposal. By following these procedures, researchers, scientists, and drug development professionals can handle this compound safely and efficiently, ensuring both personal safety and the integrity of their valuable research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
